molecular formula C6H5BrOS B1339219 5-Bromo-3-methylthiophene-2-carbaldehyde CAS No. 38239-46-2

5-Bromo-3-methylthiophene-2-carbaldehyde

Cat. No.: B1339219
CAS No.: 38239-46-2
M. Wt: 205.07 g/mol
InChI Key: NIXUUECXYHZKTI-UHFFFAOYSA-N
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Description

5-Bromo-3-methylthiophene-2-carbaldehyde is a useful research compound. Its molecular formula is C6H5BrOS and its molecular weight is 205.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-3-methylthiophene-2-carbaldehyde
Source PubChem
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InChI

InChI=1S/C6H5BrOS/c1-4-2-6(7)9-5(4)3-8/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIXUUECXYHZKTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90568462
Record name 5-Bromo-3-methylthiophene-2-carbaldehyde
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Molecular Weight

205.07 g/mol
Source PubChem
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CAS No.

38239-46-2
Record name 5-Bromo-3-methyl-2-thiophenecarboxaldehyde
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Record name 5-Bromo-3-methylthiophene-2-carbaldehyde
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Record name 5-bromo-3-methylthiophene-2-carbaldehyde
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-Bromo-3-methylthiophene-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of 5-Bromo-3-methylthiophene-2-carbaldehyde, a key intermediate in the development of pharmaceuticals and agrochemicals.[1] This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of synthetic strategies, a step-by-step experimental protocol, and a discussion of the underlying chemical principles. The guide emphasizes scientific integrity, providing a robust and reproducible methodology grounded in authoritative literature.

Introduction: The Significance of this compound

This compound is a versatile heterocyclic compound whose structural motifs are of significant interest in medicinal chemistry. The thiophene ring is a common scaffold in a variety of bioactive molecules, exhibiting a wide range of pharmacological activities including antitumor, antimicrobial, and anti-inflammatory properties.[1] The presence of both a bromo and a formyl group at specific positions on the 3-methylthiophene core provides two reactive handles for further chemical transformations. This dual functionality allows for the construction of complex molecular architectures through reactions such as cross-coupling and condensation, making it a valuable building block for the synthesis of novel therapeutic agents and functional materials.[1]

Strategic Approach to Synthesis: A Mechanistic Perspective

The synthesis of this compound can be approached via two primary retrosynthetic pathways. The choice of strategy is dictated by the regioselectivity of the key electrophilic substitution reactions: formylation and bromination.

Diagram 1: Synthetic Strategy Decision Tree

A Target: this compound B Retrosynthetic Analysis A->B C Route A: Bromination then Formylation B->C D Route B: Formylation then Bromination B->D E Starting Material for A: 2-Bromo-4-methylthiophene C->E G Key Challenge for A: Regioselectivity of Formylation C->G F Starting Material for B: 3-Methylthiophene D->F H Key Challenge for B: Regioselectivity of Bromination D->H I Conclusion: Route B is generally more direct and predictable G->I H->I

Caption: Decision tree for the synthetic strategy.

Route A: Bromination Followed by Formylation

This approach would involve the initial bromination of 3-methylthiophene to yield a bromo-3-methylthiophene intermediate, which would then be formylated. However, the bromination of 3-methylthiophene can lead to a mixture of isomers. Subsequently, the formylation of a bromo-3-methylthiophene using a Vilsmeier-Haack reaction introduces further challenges in controlling the regioselectivity. The Vilsmeier-Haack reaction is sensitive to both steric and electronic effects, and the presence of the bromo and methyl groups would influence the position of the incoming formyl group.[2]

Route B: Formylation Followed by Bromination

A more direct and often more regioselective approach is to first introduce the aldehyde group onto the 3-methylthiophene ring, followed by bromination. The Vilsmeier-Haack reaction is a well-established method for the formylation of electron-rich aromatic and heteroaromatic compounds.[3][4] For 3-substituted thiophenes, the formylation can be directed to the 2- or 5-position. By using standard Vilsmeier-Haack conditions (DMF/POCl₃), the formylation of 3-methylthiophene is expected to predominantly occur at the sterically less hindered 2-position.[2]

Subsequent bromination of the resulting 3-methylthiophene-2-carbaldehyde is anticipated to proceed with high regioselectivity. The aldehyde group is a deactivating group, which directs incoming electrophiles to the meta-position (position 4). However, in the thiophene ring, the activating effect of the sulfur atom and the methyl group at position 3 strongly directs electrophilic substitution to the vacant alpha-position (position 5). Studies on the bromination of substituted thiophenes with N-bromosuccinimide (NBS) in acetic acid have shown high regioselectivity for the available 2- or 5-positions.[5] Therefore, the bromination of 3-methylthiophene-2-carbaldehyde is expected to selectively yield the desired 5-bromo isomer.

Based on this analysis, Route B is the recommended synthetic pathway due to its more predictable regiochemical outcome.

Recommended Experimental Protocol

This section provides a detailed, two-step procedure for the synthesis of this compound, starting from 3-methylthiophene.

Diagram 2: Experimental Workflow

A Step 1: Vilsmeier-Haack Formylation of 3-Methylthiophene C Reaction Setup: 3-Methylthiophene, DMF, POCl3 A->C B Step 2: Bromination of 3-Methylthiophene-2-carbaldehyde E Reaction Setup: Aldehyde, NBS, Acetic Acid B->E D Work-up and Purification of Aldehyde C->D D->B F Work-up and Purification of Final Product E->F G Characterization (NMR, IR) F->G

Caption: The two-step synthetic workflow.

Materials and Reagents
Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )CAS NumberNotes
3-MethylthiopheneC₅H₆S98.17616-44-4Starting material
N,N-Dimethylformamide (DMF)C₃H₇NO73.0968-12-2Reagent and solvent
Phosphorus oxychloridePOCl₃153.3310025-87-3Reagent
N-Bromosuccinimide (NBS)C₄H₄BrNO₂177.98128-08-5Brominating agent
Glacial Acetic AcidC₂H₄O₂60.0564-19-7Solvent
Dichloromethane (DCM)CH₂Cl₂84.9375-09-2Extraction solvent
Sodium BicarbonateNaHCO₃84.01144-55-8For neutralization
Anhydrous Magnesium SulfateMgSO₄120.377487-88-9Drying agent
Step 1: Synthesis of 3-Methylthiophene-2-carbaldehyde

This procedure is adapted from established Vilsmeier-Haack formylation protocols.[6]

  • Reaction Setup: In a three-necked round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet, add N,N-dimethylformamide (DMF, 3 equivalents). Cool the flask to 0 °C in an ice bath.

  • Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃, 1.1 equivalents) dropwise to the cooled DMF with vigorous stirring. The addition should be controlled to maintain the temperature below 10 °C. After the addition is complete, stir the mixture at 0 °C for 30 minutes, during which the Vilsmeier reagent will form.

  • Addition of Substrate: Add 3-methylthiophene (1 equivalent) dropwise to the reaction mixture.

  • Reaction: After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to 60-70 °C and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature and pour it slowly into a beaker containing crushed ice with stirring.

  • Neutralization: Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extraction: Extract the aqueous mixture with dichloromethane (DCM) (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford 3-methylthiophene-2-carbaldehyde as a pale yellow oil.

Step 2: Synthesis of this compound

This protocol is based on selective bromination methods for thiophene derivatives.[5]

  • Reaction Setup: In a round-bottom flask, dissolve the 3-methylthiophene-2-carbaldehyde (1 equivalent) obtained from Step 1 in glacial acetic acid.

  • Addition of Brominating Agent: Add N-bromosuccinimide (NBS, 1.05 equivalents) portion-wise to the stirred solution at room temperature. The reaction is typically exothermic, and the temperature should be monitored.

  • Reaction: Stir the reaction mixture at room temperature for 1-3 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Pour the reaction mixture into cold water. A precipitate of the crude product should form.

  • Isolation: Collect the solid product by vacuum filtration and wash it thoroughly with cold water to remove residual acetic acid and succinimide.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield this compound as a solid.

Characterization

The final product should be characterized by standard spectroscopic methods to confirm its identity and purity.

  • ¹H NMR: The proton NMR spectrum is expected to show a singlet for the aldehydic proton (around 9.8-10.0 ppm), a singlet for the thiophene proton at the 4-position, and a singlet for the methyl protons.

  • ¹³C NMR: The carbon NMR spectrum should show signals corresponding to the aldehyde carbonyl carbon, the thiophene ring carbons (including the carbon bearing the bromine), and the methyl carbon.

  • FT-IR: The infrared spectrum will exhibit a strong characteristic absorption band for the aldehyde carbonyl group (C=O stretch) around 1660-1680 cm⁻¹.[7]

Safety and Handling

  • Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • N-Bromosuccinimide (NBS): A lachrymator and irritant. Avoid inhalation and contact with skin and eyes.

  • Glacial Acetic Acid: Corrosive and causes severe skin burns and eye damage.

  • Dichloromethane (DCM): A volatile and potentially carcinogenic solvent. All operations should be performed in a well-ventilated fume hood.

Always consult the Safety Data Sheet (SDS) for each reagent before use and follow standard laboratory safety procedures.

References

  • Synthesis method of 3-methylthiophene-2-aldehyde. CN102993163A.
  • An In-depth Technical Guide to the Synthesis of 5-Bromothiophene-2-carboxylic acid
  • 3-bromothiophene. Organic Syntheses Procedure.
  • Vilsmeier–Haack reaction. Wikipedia.
  • This compound. MySkinRecipes.
  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
  • An In-depth Technical Guide to 5-Bromothiophene-2-carboxylic acid. Benchchem.
  • Regioselective Synthesis of 5-Propyl-2-((trityloxy)methyl)thiophene-3-carbaldehyde. MDPI.
  • Preparation of regioregular poly(3-hexylthiophene)and its precursor monomer, 2,5-dibromo-3-hexylthiophene, using low pressure flow synthesis techniques. Open Research Newcastle.
  • D-π-A Structured Porphyrins for Highly Efficient Dye-Sensitized Soar Cells. The Royal Society of Chemistry.
  • Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Beilstein Journals.
  • Vilsmeier–Haack Reagent‐Catalyzed C4(sp) H Formylation in Thiophene Derivatives: Insights into Unexpected Fluorescence Properties.
  • Regioselective Electrophilic Formylation — 3-Substituted Thiophenes as a Case Study.
  • Synthesis and Reactions of Halo- substituted Alkylthiophenes. A Review. ResearchOnline@JCU.
  • Mechanisms of Bromination between Thiophenes and NBS: a DFT Investig
  • Synthesis and Reactivity of 2-Acetylthiophenes Deriv
  • Is there any way to purify 3-bromo-5-TIPS thiophene having minor impurity of 2-bromo-5-TIPS thiophene?
  • FT-IR spectra recorded for (a) 5-bromothiophene-2-carbaldehyde, (b)...
  • 5-Bromothiophene-2-carbaldehyde | C5H3BrOS | CID 78428. PubChem.
  • Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction. MDPI.
  • Study of an Efficient and Selective Bromination Reaction of Substituted Thiophenes.
  • Vilsmeier Haack Reaction with Pyrolle,Furan and Thiophene | Heterocyclic Compound | Must W
  • 4701-17-1|5-Bromothiophene-2-carbaldehyde|BLD Pharm.
  • Vilsmeier-Haack Reaction. Chemistry Steps.
  • High Site Selectivity in Electrophilic Aromatic Substitutions: Mechanism of C–H Thianthren
  • 5-Bromo-2-thiophenecarboxaldehyde 95 4701-17-1. Sigma-Aldrich.
  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. NIH.

Sources

An In-depth Technical Guide to 5-Bromo-3-methylthiophene-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

5-Bromo-3-methylthiophene-2-carbaldehyde is a trifunctionalized heterocyclic compound of significant interest to the scientific community, particularly those in medicinal chemistry and materials science. Its thiophene core, a privileged scaffold in numerous bioactive molecules, is strategically adorned with three distinct functional groups: a bromine atom, a methyl group, and a carbaldehyde (formyl) group. This specific arrangement provides a versatile platform for synthesizing complex molecular architectures. The bromine atom serves as a key handle for cross-coupling reactions, the aldehyde allows for a multitude of condensation and derivatization reactions, and the methyl group provides steric and electronic influence. This guide offers a technical overview of its structure, a logical and field-proven synthetic strategy with detailed protocols, and its applications as a pivotal building block for research and drug development professionals.

Compound Identification and Physicochemical Properties

The unambiguous identification of a chemical entity is paramount for reproducible science. The formal IUPAC name for this compound is This compound . Its molecular structure and key properties are summarized below.

Figure 1. Chemical Structure of this compound.
Identifier Value
CAS Number 38239-46-2
Molecular Formula C₆H₅BrOS[1]
Molecular Weight 205.07 g/mol [1]
MDL Number MFCD10000783[1]
Appearance Solid (typical)
Storage Store at room temperature in a dry, well-ventilated place[1][2]

Rationale and Synthetic Strategy

A robust synthetic route must be efficient, high-yielding, and regiochemically precise. For this compound, a logical two-step approach starting from commercially available 3-methylthiophene is the most effective strategy. This involves an initial formylation followed by a selective bromination.

Causality Behind the Synthetic Design:

  • Choice of Starting Material: 3-Methylthiophene is an inexpensive and readily available starting material.

  • Step 1: Formylation First: The first transformation is the introduction of the aldehyde group. The Vilsmeier-Haack reaction is the method of choice for this step.[3][4] This reaction employs a mild electrophile (the Vilsmeier reagent, typically generated in situ from phosphorus oxychloride and dimethylformamide), which is ideal for the formylation of electron-rich heterocycles like thiophene.[5][6] The methyl group at the 3-position is an ortho-, para-director. The 2-position is electronically activated and sterically accessible, making it the primary site of electrophilic attack, thus ensuring high regioselectivity for the desired 3-methylthiophene-2-carbaldehyde intermediate.[7]

  • Step 2: Selective Bromination: With the 2-position occupied by the formyl group, the subsequent bromination must be directed to one of the remaining positions (4 or 5). The formyl group is an electron-withdrawing, deactivating group, while the methyl group is an electron-donating, activating group. The C5 position is strongly activated by both the sulfur atom's lone pairs and the methyl group, and it is sterically unhindered. This makes it the most nucleophilic position on the ring, leading to highly regioselective electrophilic bromination at C5, yielding the target product.

Figure 2. Proposed two-step synthetic workflow.

Detailed Experimental Protocols

The following protocols are presented as self-validating systems, incorporating standard laboratory practices for safety and reproducibility.

Protocol 1: Synthesis of 3-Methylthiophene-2-carbaldehyde via Vilsmeier-Haack Formylation

Expertise Insight: This protocol relies on the careful, low-temperature formation of the Vilsmeier reagent to prevent decomposition, followed by controlled addition of the thiophene substrate. The workup is designed to hydrolyze the intermediate iminium salt and neutralize the acidic reaction medium.

Materials:

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • 3-Methylthiophene

  • Dichloromethane (DCM), anhydrous

  • Ice-water bath

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Set up a three-neck round-bottom flask equipped with a dropping funnel, a nitrogen inlet, and a magnetic stirrer.

  • To the flask, add anhydrous DMF (1.2 equivalents) dissolved in anhydrous DCM.

  • Cool the flask to 0 °C using an ice-water bath.

  • Slowly add POCl₃ (1.1 equivalents) dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below 10 °C.

  • Stir the resulting mixture at 0 °C for an additional 30 minutes to ensure complete formation of the Vilsmeier reagent.

  • Add a solution of 3-methylthiophene (1.0 equivalent) in anhydrous DCM dropwise to the reaction mixture.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the mixture by slowly adding saturated NaHCO₃ solution until effervescence ceases (pH ~7-8).

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield 3-methylthiophene-2-carbaldehyde as a pure liquid.

Protocol 2: Synthesis of this compound via Electrophilic Bromination

Expertise Insight: N-Bromosuccinimide (NBS) is chosen as the brominating agent for its ease of handling and high selectivity compared to liquid bromine. The reaction is typically performed in the dark to prevent radical side reactions initiated by light.

Materials:

  • 3-Methylthiophene-2-carbaldehyde (from Protocol 1)

  • N-Bromosuccinimide (NBS)

  • Acetonitrile or DMF, anhydrous

  • Deionized water

  • Saturated sodium thiosulfate (Na₂S₂O₃) solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

Procedure:

  • In a round-bottom flask protected from light, dissolve 3-methylthiophene-2-carbaldehyde (1.0 equivalent) in anhydrous acetonitrile.

  • Add NBS (1.05 equivalents) to the solution in one portion.

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, quench by adding deionized water.

  • If any residual bromine color is present, add a few drops of saturated Na₂S₂O₃ solution to decolorize.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude solid by recrystallization (e.g., from ethanol/water) or flash column chromatography to afford this compound.

Applications in Research and Development

The strategic placement of the three functional groups makes this compound a highly valuable intermediate.[1] Its utility stems from the ability to selectively address each functional group in subsequent synthetic steps.

  • Pharmaceutical Synthesis: This molecule is a key precursor for building more complex heterocyclic systems. Thiophene derivatives are known to possess a wide range of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties.[1][8] The aldehyde can be converted into amines, alcohols, or alkenes, while the bromo group allows for the introduction of aryl, heteroaryl, or alkyl groups via palladium-catalyzed cross-coupling reactions like the Suzuki or Sonogashira reactions.[1][9]

  • Materials Science: The electron-rich thiophene ring is a fundamental unit in the design of organic semiconductors and functional dyes.[1][8] This building block can be incorporated into conjugated polymers and small molecules for applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).[8]

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate care.

  • Hazards: This compound is classified as an irritant. It may cause skin, eye, and respiratory irritation.[10]

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves when handling this compound. All manipulations should be performed in a well-ventilated fume hood.[10]

  • First Aid: In case of skin contact, wash immediately with soap and plenty of water. For eye contact, rinse cautiously with water for several minutes. If inhaled, move the person to fresh air.[10]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[1]

References

  • MySkinRecipes. (n.d.). This compound. Retrieved January 24, 2026, from [Link]

  • The Royal Society of Chemistry. (2013). D-π-A Structured Porphyrins for Highly Efficient Dye-Sensitized Solar Cells. Journal of Materials Chemistry A. Retrieved January 24, 2026, from [Link]

  • Beilstein Journal of Organic Chemistry. (n.d.). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives. Retrieved January 24, 2026, from [Link]

  • PubChem. (n.d.). 5-Bromothiophene-2-carbaldehyde. National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]

  • National Institutes of Health (NIH). (n.d.). Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid. Retrieved January 24, 2026, from [Link]

  • MDPI. (n.d.). Regioselective Synthesis of 5-Propyl-2-((trityloxy)methyl)thiophene-3-carbaldehyde. Retrieved January 24, 2026, from [Link]

  • ChemSrc. (n.d.). 5-Bromo-3-thiophenecarbaldehyde. Retrieved January 24, 2026, from [Link]

  • ResearchGate. (n.d.). Regioselective Electrophilic Formylation — 3-Substituted Thiophenes as a Case Study. Retrieved January 24, 2026, from [Link]

  • Google Patents. (n.d.). Processes for making 3-methylthiophene-2-carboxaldehyde and intermediates therefor.
  • ResearchGate. (2020). FT-IR spectra recorded for (a) 5-bromothiophene-2-carbaldehyde. Retrieved January 24, 2026, from [Link]

  • Organic Chemistry Portal. (2021). Vilsmeier-Haack Reaction. Retrieved January 24, 2026, from [Link]

  • Growing Science. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. Retrieved January 24, 2026, from [Link]

  • ResearchGate. (2014). Controlling the end-groups of Poly (3- Hexylthiophene) via Vilsmeier-haack reaction. Retrieved January 24, 2026, from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Retrieved January 24, 2026, from [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of 5-Bromo-3-methylthiophene-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of the spectroscopic properties of 5-Bromo-3-methylthiophene-2-carbaldehyde, a key intermediate in the synthesis of various pharmaceutical and agrochemical agents.[1] As a Senior Application Scientist, the following sections are structured to not only present the core spectroscopic data but also to elucidate the underlying principles and experimental considerations that ensure data integrity and reproducibility. This document is intended to serve as a practical resource for researchers engaged in the synthesis, identification, and application of novel thiophene-based bioactive molecules.

Introduction: The Significance of this compound

This compound (C₆H₅BrOS, Molar Mass: 205.07 g/mol ) is a substituted thiophene derivative of significant interest in medicinal chemistry and materials science.[1] The presence of the aldehyde and bromo functional groups allows for versatile chemical modifications, such as cross-coupling reactions and condensations. These reactions are pivotal in the construction of complex heterocyclic scaffolds with potential therapeutic activities, including antitumor, antimicrobial, and anti-inflammatory properties.[1] Furthermore, the electron-rich thiophene ring makes this compound a valuable building block for organic semiconductors and other functional materials.[1]

Accurate and unambiguous characterization of this intermediate is paramount to ensure the identity, purity, and quality of the final products in a drug development or materials science workflow. This guide provides a comprehensive overview of the expected spectroscopic data for this compound, based on established principles of spectroscopy and data from structurally related compounds.

Molecular Structure and Spectroscopic Overview

The molecular structure of this compound is foundational to understanding its spectroscopic signature. The key structural features that will influence the spectroscopic data are:

  • The Thiophene Ring: A five-membered aromatic heterocycle containing a sulfur atom.

  • Substituents: A bromo group at position 5, a methyl group at position 3, and a carbaldehyde (formyl) group at position 2.

Each of these components will give rise to characteristic signals in the various spectroscopic techniques discussed below.

Diagram of the Molecular Structure of this compound:

Caption: Molecular structure of this compound.

Predicted Spectroscopic Data and Interpretation

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to show three distinct signals corresponding to the aldehydic proton, the thiophene ring proton, and the methyl protons.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale for Prediction
~9.8Singlet1HAldehyde proton (-CHO)Aldehydic protons are highly deshielded and typically appear as a singlet in this region. The exact shift is influenced by the electronic nature of the aromatic ring.
~7.5Singlet1HThiophene proton (H-4)The single proton on the thiophene ring is at position 4. It is expected to be a singlet due to the absence of adjacent protons. Its chemical shift is influenced by the electron-withdrawing aldehyde and bromine substituents.
~2.5Singlet3HMethyl protons (-CH₃)The methyl group protons are expected to appear as a singlet in the aliphatic region. The attachment to the aromatic ring will cause a downfield shift compared to a simple alkane.

Causality in Spectral Features:

  • The downfield shift of the aldehydic proton is a direct consequence of the electronegativity of the oxygen atom and the anisotropic effect of the carbonyl group.

  • The chemical shift of the thiophene proton is a balance between the electron-donating effect of the sulfur atom and the electron-withdrawing effects of the bromine and aldehyde substituents. The presence of the methyl group at position 3 will have a minor shielding effect on the H-4 proton compared to the unsubstituted analogue.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. Six distinct signals are expected.

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)AssignmentRationale for Prediction
~182C=O (Aldehyde)The carbonyl carbon of an aldehyde is characteristically found at a very downfield chemical shift.
~145C-2 (Thiophene)The carbon atom attached to the electron-withdrawing aldehyde group will be significantly deshielded.
~140C-3 (Thiophene)The carbon bearing the methyl group will also be in the aromatic region, with its shift influenced by the adjacent aldehyde and the methyl substituent.
~135C-4 (Thiophene)The CH carbon of the thiophene ring.
~120C-5 (Thiophene)The carbon atom attached to the bromine will be deshielded due to the inductive effect of the halogen.
~15-CH₃ (Methyl)The methyl carbon will appear in the aliphatic region at a typical upfield chemical shift.

Expert Insight: The precise chemical shifts of the thiophene carbons are sensitive to the combination of all substituents. The predicted values are based on additive models and comparison with similar structures.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum reveals the presence of specific functional groups through their characteristic vibrational frequencies.

Table 3: Predicted FTIR Data for this compound

Wavenumber (cm⁻¹)IntensityVibrationFunctional GroupRationale for Prediction
~3100MediumC-H stretchAromatic C-HCharacteristic stretching vibration for C-H bonds on an aromatic ring.
~2950-2850MediumC-H stretchAliphatic C-HStretching vibrations of the methyl group's C-H bonds.
~2850 & ~2750WeakC-H stretchAldehyde C-HThe characteristic Fermi doublet for the aldehydic C-H stretch.
~1670StrongC=O stretchAldehydeA strong, sharp absorption band characteristic of a conjugated aldehyde carbonyl group.
~1550-1400Medium-StrongC=C stretchThiophene ringAromatic ring stretching vibrations.
~1050MediumC-Br stretchBromoalkaneThe C-Br stretching vibration typically appears in this region.

Trustworthiness of Data: The presence of a strong peak around 1670 cm⁻¹ is a highly reliable indicator of the carbonyl group in the aldehyde. The Fermi doublet, though sometimes weak, is a definitive marker for the aldehyde C-H bond.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Table 4: Predicted Mass Spectrometry Data for this compound

m/zInterpretationRationale for Prediction
204 & 206Molecular ion (M⁺)The presence of a pair of peaks with approximately equal intensity is the characteristic isotopic signature of a compound containing one bromine atom (⁷⁹Br and ⁸¹Br).
203 & 205[M-H]⁺Loss of the aldehydic hydrogen radical.
176 & 178[M-CHO]⁺Loss of the formyl radical.
125[M-Br]⁺Loss of the bromine radical.

Self-Validating System: The isotopic pattern of the molecular ion peak is a powerful tool for confirming the presence and number of bromine atoms in the molecule, thus validating the elemental composition.

Experimental Protocols for Spectroscopic Analysis

The following protocols are designed to be robust and provide high-quality, reproducible data. They incorporate self-validating checks and explain the reasoning behind key steps.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Workflow for NMR Analysis:

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing and Analysis prep1 Dissolve 5-10 mg of sample in ~0.6 mL of deuterated solvent (e.g., CDCl₃) prep2 Add internal standard (e.g., TMS) prep1->prep2 prep3 Filter into a clean, dry NMR tube prep2->prep3 acq1 Insert sample into the spectrometer prep3->acq1 acq2 Lock and shim the magnetic field acq1->acq2 acq3 Acquire ¹H NMR spectrum acq2->acq3 acq4 Acquire ¹³C NMR spectrum acq3->acq4 proc1 Fourier transform the raw data acq4->proc1 proc2 Phase and baseline correction proc1->proc2 proc3 Calibrate chemical shifts to the internal standard proc2->proc3 proc4 Integrate peaks and determine multiplicities proc3->proc4 proc5 Assign signals to the molecular structure proc4->proc5

Caption: Workflow for acquiring and processing NMR spectra.

Detailed Protocol:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound. Rationale: This concentration provides a good signal-to-noise ratio without causing line broadening due to saturation.

    • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean vial. Rationale: Deuterated solvents are used to avoid large solvent signals in the ¹H NMR spectrum. CDCl₃ is a good choice for many organic compounds.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS). Rationale: TMS provides a reference signal at 0 ppm for accurate chemical shift calibration.

    • Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube. Rationale: Filtering removes any particulate matter that could degrade the spectral resolution.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity. Rationale: A homogeneous magnetic field is crucial for obtaining sharp, well-resolved NMR signals.

    • Acquire the ¹H NMR spectrum using appropriate parameters (e.g., number of scans, relaxation delay). Rationale: The number of scans is increased for dilute samples to improve the signal-to-noise ratio. The relaxation delay ensures that all protons have returned to their equilibrium state before the next pulse, allowing for accurate integration.

    • Acquire the ¹³C NMR spectrum. Rationale: ¹³C NMR spectra typically require a larger number of scans due to the low natural abundance of the ¹³C isotope.

  • Data Processing:

    • Apply a Fourier transform to the raw data (Free Induction Decay).

    • Perform phase and baseline corrections to obtain a clean spectrum.

    • Calibrate the chemical shift scale using the TMS signal at 0 ppm.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the multiplicities (singlet, doublet, etc.) to deduce proton coupling information.

    • Assign the observed signals to the respective protons and carbons in the molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy

Detailed Protocol (Attenuated Total Reflectance - ATR):

  • Instrument Preparation:

    • Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Record a background spectrum. Rationale: The background spectrum accounts for absorptions from the atmosphere (e.g., CO₂, H₂O) and the instrument itself, which is then subtracted from the sample spectrum.

  • Sample Analysis:

    • Place a small amount of the solid this compound sample onto the ATR crystal.

    • Apply pressure using the ATR press to ensure good contact between the sample and the crystal. Rationale: Good contact is essential for obtaining a strong and representative spectrum.

    • Acquire the sample spectrum.

  • Data Analysis:

    • Identify the characteristic absorption bands and correlate them with the functional groups present in the molecule.

Gas Chromatography-Mass Spectrometry (GC-MS)

Workflow for GC-MS Analysis:

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis prep1 Prepare a dilute solution of the sample in a volatile solvent (e.g., dichloromethane) acq1 Inject the sample into the GC prep1->acq1 acq2 Separate components on the GC column acq1->acq2 acq3 Introduce separated components into the mass spectrometer acq2->acq3 acq4 Acquire mass spectra acq3->acq4 proc1 Analyze the chromatogram to determine retention time and purity acq4->proc1 proc2 Analyze the mass spectrum of the peak of interest proc1->proc2 proc3 Identify the molecular ion and fragmentation pattern proc2->proc3 proc4 Compare with library spectra (if available) proc3->proc4

Caption: Workflow for GC-MS analysis.

Detailed Protocol:

  • Sample Preparation:

    • Prepare a dilute solution (e.g., ~1 mg/mL) of this compound in a volatile solvent such as dichloromethane or ethyl acetate. Rationale: Dilution prevents overloading of the GC column, which can lead to poor peak shape and inaccurate results.

  • Instrument Setup and Analysis:

    • Set up the GC with an appropriate column (e.g., a non-polar or medium-polarity capillary column) and a suitable temperature program. Rationale: The temperature program is designed to ensure good separation of the analyte from any impurities and the solvent.

    • Set the mass spectrometer to scan over a relevant mass range (e.g., m/z 40-300).

    • Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

  • Data Analysis:

    • Examine the total ion chromatogram (TIC) to determine the retention time of the compound and assess its purity.

    • Analyze the mass spectrum corresponding to the chromatographic peak of the analyte.

    • Identify the molecular ion peak and key fragment ions.

    • Confirm the presence of bromine by observing the characteristic isotopic pattern.

Conclusion

The spectroscopic techniques of NMR, FTIR, and MS provide a powerful and complementary suite of tools for the unambiguous characterization of this compound. By understanding the predicted spectral features and adhering to robust experimental protocols, researchers can ensure the identity and purity of this important synthetic intermediate, thereby maintaining the integrity of their research and development efforts. This guide provides the foundational knowledge and practical steps necessary to achieve reliable and reproducible spectroscopic data for this and similar compounds.

References

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An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 5-Bromo-3-methylthiophene-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-3-methylthiophene-2-carbaldehyde is a key heterocyclic building block in medicinal chemistry and materials science.[1] Its utility stems from the versatile reactivity of the aldehyde and bromo functional groups, which allow for a variety of chemical transformations, including cross-coupling and condensation reactions.[1] A thorough understanding of its structural and electronic properties is paramount for its effective application. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous characterization of such molecules. This guide provides a detailed analysis of the ¹H and ¹³C NMR spectra of this compound, offering insights into spectral interpretation, experimental considerations, and the underlying principles that govern the observed chemical shifts and coupling patterns.

Molecular Structure and NMR-Active Nuclei

The molecular structure of this compound, with the IUPAC numbering convention, is presented below. The key NMR-active nuclei are ¹H (protons) and ¹³C (carbon-13).

Figure 1. Molecular structure of this compound with IUPAC numbering.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is predicted to be relatively simple, exhibiting three distinct signals corresponding to the aldehyde proton, the thiophene ring proton, and the methyl group protons. The anticipated chemical shifts are based on the analysis of structurally similar compounds, particularly 5-bromo-3-hexylthiophene-2-carbaldehyde.[2]

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
Aldehyde-H~9.76Singlet (s)
Thiophene-H4~7.46Singlet (s)
Methyl-H~2.30Singlet (s)
Interpretation of the ¹H NMR Spectrum:
  • Aldehyde Proton (CHO): This proton is highly deshielded due to the strong electron-withdrawing effect of the adjacent carbonyl oxygen and the aromatic ring current. Consequently, it is expected to appear as a sharp singlet in the downfield region of the spectrum, around δ 9.76 ppm .[2] The absence of adjacent protons results in a singlet multiplicity.

  • Thiophene Ring Proton (H4): The single proton on the thiophene ring at the C4 position is anticipated to resonate as a singlet around δ 7.46 ppm .[2] Its chemical shift is influenced by the electron-donating methyl group at C3 and the electron-withdrawing bromo and aldehyde substituents. The lack of neighboring protons on the thiophene ring leads to a singlet signal.

  • Methyl Protons (CH₃): The three protons of the methyl group at the C3 position are chemically equivalent and are expected to produce a singlet at approximately δ 2.30 ppm . This upfield shift, relative to the aromatic and aldehyde protons, is characteristic of alkyl groups attached to an aromatic ring.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule. For this compound, six distinct carbon signals are expected. The predicted chemical shifts are extrapolated from the data available for 5-bromo-3-hexylthiophene-2-carbaldehyde.[2]

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O (Aldehyde)~181.90
C3~143.99
C2~142.88
C5~136.80
C4~122.13
CH₃ (Methyl)~15.00
Interpretation of the ¹³C NMR Spectrum:
  • Carbonyl Carbon (C=O): The aldehyde carbonyl carbon is the most deshielded carbon in the molecule due to the double bond to the highly electronegative oxygen atom. It is expected to appear at the lowest field, around δ 181.90 ppm .[2]

  • Thiophene Ring Carbons (C2, C3, C4, C5): The chemical shifts of the thiophene ring carbons are influenced by the substituents.

    • C3 and C2: The carbons bearing the methyl and aldehyde groups (C3 and C2) are predicted to be in the range of δ 142.88-143.99 ppm .[2] The exact assignment would require more advanced NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Bond Correlation (HMBC).

    • C5: The carbon atom attached to the bromine (C5) is expected to be deshielded and appear around δ 136.80 ppm .[2]

    • C4: The carbon atom bonded to the sole thiophene proton (C4) is anticipated to be the most shielded of the ring carbons, with a chemical shift around δ 122.13 ppm .[2]

  • Methyl Carbon (CH₃): The methyl carbon will be the most shielded carbon, appearing at the highest field in the spectrum, around δ 15.00 ppm .

Experimental Protocol for NMR Data Acquisition

To obtain high-quality ¹H and ¹³C NMR spectra, the following experimental protocol is recommended:

Sample Preparation:
  • Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent for this compound. It is a common, relatively non-polar solvent that provides good solubility for a wide range of organic compounds.

  • Concentration: Prepare a solution by dissolving approximately 5-10 mg of the compound in 0.6-0.7 mL of CDCl₃.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR, with its signal set to 0.00 ppm. Most commercially available deuterated solvents already contain TMS.

  • Sample Tube: Use a clean, dry, high-quality 5 mm NMR tube.

NMR Instrument Parameters:

The following are general guidelines for setting up the NMR experiment on a standard 400 MHz or 500 MHz spectrometer.

G cluster_0 Sample Preparation cluster_1 NMR Spectrometer Setup cluster_2 Data Acquisition & Processing a Dissolve 5-10 mg of sample in ~0.6 mL CDCl3 b Transfer to 5 mm NMR tube a->b c Tune and shim the probe b->c d Set acquisition parameters (¹H or ¹³C) c->d e Acquire Free Induction Decay (FID) d->e f Fourier Transform, phase and baseline correct e->f g Reference spectrum to TMS (0 ppm) f->g

Figure 2. Workflow for NMR data acquisition and processing.

  • ¹H NMR:

    • Pulse Sequence: A standard single-pulse sequence is sufficient.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 8-16 scans are typically adequate for a sample of this concentration.

  • ¹³C NMR:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to singlets for each carbon.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: A larger number of scans (e.g., 128 to 1024 or more) is required due to the low natural abundance of ¹³C.

Conclusion

This technical guide provides a comprehensive overview of the ¹H and ¹³C NMR spectroscopy of this compound. By leveraging data from structurally analogous compounds and fundamental NMR principles, we have presented a detailed prediction and interpretation of its spectra. The provided experimental protocol offers a robust starting point for researchers to acquire high-quality data for this important chemical intermediate. A thorough understanding of the NMR characteristics of this compound is crucial for confirming its identity and purity, thereby ensuring the reliability of subsequent research and development activities in the fields of medicinal chemistry and materials science.

References

  • MySkinRecipes. This compound. [Link]

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A Senior Application Scientist's Guide to the Spectroscopic Analysis of 5-Bromo-3-methylthiophene-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Role of a Versatile Heterocycle in Modern Chemistry

5-Bromo-3-methylthiophene-2-carbaldehyde is a substituted thiophene that serves as a crucial intermediate in the synthesis of a wide array of bioactive molecules and functional materials.[1][2] Its unique structure, featuring a reactive aldehyde group and a bromine atom on an electron-rich thiophene ring, allows for diverse chemical modifications.[1] These transformations are pivotal in medicinal chemistry for developing compounds with potential antitumor, antimicrobial, or anti-inflammatory properties.[1] Given its significance, the unambiguous structural confirmation and purity assessment of this compound are paramount. This guide provides an in-depth technical overview of two cornerstone analytical techniques, Fourier-Transform Infrared (FT-IR) Spectroscopy and Mass Spectrometry (MS), for the comprehensive characterization of this compound.

Molecular Overview

Before delving into the spectroscopic analysis, it is essential to understand the fundamental properties of the molecule.

PropertyValueSource
Molecular FormulaC₆H₅BrOS[3]
Molecular Weight205.07 g/mol [1][3]
CAS Number38239-46-2[3]

The structure of this molecule, with its specific arrangement of functional groups, gives rise to a unique spectroscopic fingerprint.

Caption: Chemical structure of this compound.

FT-IR Spectroscopy: Probing Functional Groups

FT-IR spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. It works on the principle that chemical bonds vibrate at specific frequencies. When infrared radiation is passed through a sample, the bonds absorb energy at their characteristic frequencies, and the resulting spectrum provides a unique molecular fingerprint.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

For a liquid or solid sample like this compound, ATR is the most convenient sampling technique. It requires minimal sample preparation and provides high-quality spectra.

  • Instrument Preparation: Ensure the FT-IR spectrometer, such as a Bruker Tensor 27, is powered on and has undergone its startup diagnostics.[4]

  • Background Scan: Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and allow it to dry completely. Record a background spectrum to account for atmospheric CO₂ and water vapor.

  • Sample Application: Place a small amount of the sample directly onto the ATR crystal. If it is a solid, ensure good contact by applying pressure with the built-in clamp.

  • Spectrum Acquisition: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The data is usually collected in the range of 4000-400 cm⁻¹.[5]

Spectral Interpretation

The FT-IR spectrum of this compound will be dominated by several key absorption bands. The presence of an electron-withdrawing group like the aldehyde can influence the bond order and absorption frequency of the thiophene ring.[6]

Wavenumber (cm⁻¹)Functional GroupVibration ModeExpected IntensityRationale
~3100C-H (Thiophene ring)StretchingMedium-WeakCharacteristic of C-H bonds on aromatic rings.[7]
~2950-2850C-H (Methyl)StretchingMedium-WeakAliphatic C-H stretching from the methyl group.
~2820 & ~2720C-H (Aldehyde)Stretching (Fermi Doublet)WeakA hallmark of the aldehyde functional group, these two weak bands arise from Fermi resonance.
~1665-1680C=O (Aldehyde)StretchingStrong, SharpThis is the most prominent peak. Its position is influenced by conjugation with the thiophene ring, which lowers the frequency from a typical aliphatic aldehyde (~1725 cm⁻¹).[6][8]
~1500-1400C=C (Thiophene ring)StretchingMediumAromatic ring stretching vibrations. The vibrational frequencies of these ring modes are sensitive to the bonding environment.[9]
Below 800C-BrStretchingMedium-StrongThe C-Br stretch typically appears in the fingerprint region.
~800-600C-SStretchingWeak-MediumC-S stretching vibrations are often weak and can be difficult to assign definitively.[6]

Mass Spectrometry: Determining Molecular Weight and Structure

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for determining the molecular weight of a compound and deducing its structure by analyzing its fragmentation pattern.

Experimental Protocol: Electron Ionization (EI) GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a robust method for analyzing volatile compounds like this compound.

  • Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • GC Separation: Inject the sample into the GC. A non-polar capillary column (e.g., DB-5) is suitable. The oven temperature program should be optimized to ensure good separation from any impurities.

  • Ionization: As the compound elutes from the GC column, it enters the EI source of the mass spectrometer. Here, it is bombarded with high-energy electrons (typically 70 eV), causing it to ionize and fragment.

  • Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their m/z ratio.

  • Detection: An electron multiplier detects the ions, and the resulting signal is processed to generate a mass spectrum.

Mass Spectrum Interpretation

The mass spectrum provides a wealth of structural information.

  • Molecular Ion (M⁺): The most critical piece of information is the molecular ion peak. For this compound (C₆H₅BrOS), the expected monoisotopic mass is approximately 203.93 and 205.93 Da. A key feature will be the isotopic pattern of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, the molecular ion will appear as a pair of peaks (M⁺ and M+2) of almost equal intensity, separated by 2 m/z units. This is a definitive indicator of the presence of a single bromine atom.[10]

  • Fragmentation Pattern: The high energy of EI causes the molecular ion to break apart into smaller, characteristic fragment ions. Analyzing these fragments allows for the piecing together of the molecular structure. Substituted thiophenes are known to fragment in a well-defined manner upon electron impact.[11][12]

Table of Expected Fragments:

m/zProposed FragmentIdentity
204/206[C₆H₅BrOS]⁺Molecular Ion (M⁺)
203/205[M-H]⁺Loss of a hydrogen atom
175/177[M-CHO]⁺Loss of the aldehyde group
126[M-Br]⁺Loss of the bromine atom
97[C₄H₂S]⁺Thiophene ring fragment after losing Br and CHO

Proposed Fragmentation Pathway:

G M [C₆H₅BrOS]⁺· m/z = 204/206 M_H [C₆H₅BrOS-H]⁺ m/z = 203/205 M->M_H -H· M_CHO [C₅H₄BrS]⁺ m/z = 175/177 M->M_CHO -CHO· M_Br [C₆H₅OS]⁺ m/z = 126 M->M_Br -Br· M_Br_CO [C₅H₅S]⁺ m/z = 97 M_Br->M_Br_CO -CO

Caption: Proposed EI fragmentation pathway for this compound.

Synergistic Analysis and Conclusion

The combination of FT-IR and mass spectrometry provides a self-validating system for the structural confirmation of this compound. FT-IR confirms the presence of the key functional groups—the aldehyde, the thiophene ring, and the methyl group—while mass spectrometry provides the exact molecular weight and the elemental composition (specifically, the presence of one bromine and one sulfur atom). The fragmentation pattern in the mass spectrum further corroborates the connectivity of these functional groups as proposed by the structure.

This comprehensive analytical approach is crucial for researchers in drug development and materials science, ensuring the identity and purity of this vital chemical intermediate. By understanding the principles behind the data, scientists can confidently interpret their results, leading to more reliable and reproducible research outcomes.

References

  • PubChem. 5-Bromothiophene-2-carbaldehyde | C5H3BrOS | CID 78428. Available from: [Link]

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  • StudySmarter. Thiophene: Bromination & Reduction. Available from: [Link]

  • Sone, T., & Matsuki, Y. (1962). The Infrared Absorption Spectra of Thiophene Derivatives. Bulletin of the Chemical Society of Japan, 35(11), 1881-1885. Available from: [Link]

  • ResearchGate. FT-IR Spectroscopic Studies of Thiophene Adsorption and Reactions on Mo2N/γ-Al2O3 Catalysts. Available from: [Link]

  • ResearchGate. STUDIES IN THE HETEROCYCLIC COMPOUNDS: II. THE MASS SPECTRA OF SOME THIOPHENE-SULFONYL DERIVATIVES. Available from: [Link]

  • PubChem. 5-Bromo-3-hexylthiophene-2-carbaldehyde | C11H15BrOS | CID 125494356. Available from: [Link]

  • ResearchGate. FT-IR spectra recorded for (a) 5-bromothiophene-2-carbaldehyde, (b) diethylenetriamine, and (c) the N3S2 ligand. Available from: [Link]

  • ChemSrc. 5-Bromo-3-thiophenecarbaldehyde | CAS#:18791-79-2. Available from: [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2017). Research Article. 46(1), 103-109. Available from: [Link]

  • IOSR Journal of Applied Chemistry. Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. Available from: [Link]

  • Royal Society of Chemistry. Dimerization reactions with oxidized brominated thiophenes. Available from: [Link]

  • ResearchGate. Mass Spectra Splitting of some Compounds Containing Both Azulenic and Thiophene Moieties. Available from: [Link]

  • Prime Scholars. FT-IR, FT-Raman and UV-Visible Spectral Analysis on (E)-N′-(thiophen-2-ylmethylene) Nicotinohydrazide. Available from: [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available from: [Link]

  • ResearchGate. FT-IR spectra: (a) thiophene-2-carbaldehyde, (b) isonicotinohydrazide, (c) L, (d) L-CuCl2. Available from: [Link]

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stability and storage of 5-Bromo-3-methylthiophene-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Stability and Storage of 5-Bromo-3-methylthiophene-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a valuable heterocyclic building block in medicinal chemistry and materials science. Its utility stems from the versatile reactivity of its functional groups: the aldehyde allows for condensations and reductive aminations, while the bromo-substituted thiophene ring is amenable to various cross-coupling reactions.[1] This dual reactivity makes it a key intermediate for synthesizing complex bioactive molecules and functional organic materials.[1] However, the very features that make this compound synthetically attractive also contribute to its potential instability. Ensuring the long-term integrity of this compound is paramount for reproducible experimental outcomes and the synthesis of high-purity target compounds. This guide provides a detailed examination of the factors influencing its stability and outlines best practices for its storage and handling.

Chemical Profile and Inherent Reactivity

The stability of this compound is intrinsically linked to its molecular structure. The primary points of reactivity are the aldehyde functional group and the electron-rich thiophene ring.

  • Aldehyde Group: Aromatic aldehydes are susceptible to oxidation, especially in the presence of atmospheric oxygen. This process converts the aldehyde to the corresponding carboxylic acid, 5-bromo-3-methylthiophene-2-carboxylic acid. This is the most common degradation pathway for this class of compounds. The oxidation can be slow but is accelerated by exposure to light, heat, and atmospheric moisture.[2][3][4] In the presence of water, aldehydes can form a hydrate intermediate, which is more readily oxidized.[5]

  • Thiophene Ring: The sulfur-containing thiophene ring is generally stable but can undergo degradation under harsh conditions such as strong oxidizing agents or high-energy radiation.[6] More relevant to storage, the electron-rich nature of the ring, combined with the bromo-substituent, makes it sensitive to photochemical reactions.

  • Carbon-Bromine Bond: The C-Br bond on the thiophene ring is relatively stable but can be cleaved under certain conditions, such as in the presence of strong bases or catalysts, or through photochemical processes, leading to impurities.

Critical Factors Influencing Stability

Several environmental factors can compromise the integrity of this compound. Understanding and controlling these factors is the foundation of a robust storage protocol.

Atmospheric Exposure (Oxygen and Moisture)

Oxygen is the primary adversary. The aldehyde group can be readily oxidized to a carboxylic acid upon exposure to air. This auto-oxidation process is a common degradation route for many aldehydes. Safety data for the closely related 5-bromothiophene-2-carbaldehyde explicitly lists "Air Sensitive" as a condition to avoid.[7]

Moisture can facilitate degradation by enabling the formation of a gem-diol (hydrate) from the aldehyde, a species that is often more susceptible to oxidation than the aldehyde itself.[2][5] Therefore, maintaining a dry environment is crucial.

Temperature

Elevated temperatures accelerate the rate of all chemical reactions, including degradation pathways like oxidation. While some supplier information may suggest room temperature storage[1], a more conservative approach is warranted based on the compound's functional groups. Data for analogous compounds frequently recommend refrigerated storage (2-8°C or 0-10°C) to minimize thermal degradation.[7][8][9][10] Heat sensitivity is noted as a condition to avoid for 5-bromothiophene-2-carbaldehyde.[7]

Light Exposure

Aromatic and heterocyclic compounds are often sensitive to light, particularly UV radiation. Photons can provide the activation energy for unwanted side reactions, such as oxidation or cleavage of the C-Br bond. Protecting the compound from light by storing it in an amber or opaque container is a critical and simple preventative measure.

Chemical Incompatibility

While specific incompatibility data for this compound is limited[11], general chemical principles for aldehydes and halogenated heterocycles suggest avoiding:

  • Strong Oxidizing Agents: These will readily convert the aldehyde to a carboxylic acid.

  • Strong Bases: Can potentially lead to side reactions involving the aldehyde or the bromo-substituent.

  • Strong Acids: May catalyze polymerization or other degradation reactions.

Recommended Storage and Handling Protocols

A multi-layered approach is required to ensure the long-term stability of this compound. The following protocols are based on a synthesis of supplier recommendations for analogous compounds and established chemical principles.

Optimal Storage Conditions
ParameterRecommendationRationale
Temperature Refrigerated (2-8°C) Minimizes the rate of thermal degradation and oxidation.[7][8][9]
Atmosphere Inert Gas (Argon or Nitrogen) Prevents oxidation of the sensitive aldehyde group by displacing atmospheric oxygen.[7][8]
Container Tightly-sealed, amber glass vial or bottleProtects from moisture and air ingress; amber glass prevents light-induced degradation.[8][12]
Location Dry, well-ventilated, designated chemical storage areaEnsures a moisture-free environment and proper safety protocols.[12]
Separation Store away from incompatible materials (strong acids, bases, oxidizers)Prevents accidental contact and hazardous reactions.
Experimental Protocol: Aliquoting for Long-Term Storage

This protocol describes a self-validating system for preparing aliquots, which minimizes the degradation of the bulk supply by avoiding repeated openings of the primary container.

Objective: To prepare smaller, single-use aliquots of this compound from a larger stock bottle to preserve the integrity of the bulk material.

Methodology:

  • Preparation:

    • Place the main stock bottle of the compound and several smaller, tared amber glass vials with PTFE-lined caps into a desiccator. Allow them to come to room temperature for at least 30-60 minutes to prevent moisture condensation on cold surfaces.

    • Prepare a glove box or glove bag with a dry, inert atmosphere (e.g., Argon or Nitrogen).

  • Inert Environment Transfer:

    • Transfer the stock bottle and vials into the inert atmosphere of the glove box.

  • Aliquoting:

    • Open the main stock bottle. Quickly weigh the desired amount of the compound into each tared vial.

    • Work efficiently to minimize the time the main container is open, even within the inert atmosphere.

  • Sealing and Purging:

    • Before sealing each new aliquot vial, flush the headspace with a gentle stream of inert gas.

    • Immediately and tightly seal the vial with its PTFE-lined cap.

  • Labeling and Final Storage:

    • Label each vial clearly with the compound name, date, and amount.

    • Seal the cap-vial interface with parafilm as an extra barrier against atmospheric exchange.

    • Place the newly created aliquots, along with the main stock bottle, into a secondary container and store in a refrigerator at 2-8°C.

Visualization of Storage Workflow and Degradation

A logical workflow ensures that best practices are followed consistently.

G cluster_0 Receiving & Initial Storage cluster_1 Use & Aliquoting cluster_2 Potential Degradation Pathway Receive Receive Compound Inspect Inspect Container Seal Receive->Inspect Store_Initial Store immediately at 2-8°C in original sealed container Inspect->Store_Initial Seal Intact Quarantine Quarantine Inspect->Quarantine Seal Broken Equilibrate Equilibrate to RT in desiccator Store_Initial->Equilibrate Inert_Atm Transfer to Inert Atmosphere Equilibrate->Inert_Atm Weigh Weigh for use or create aliquots Inert_Atm->Weigh Seal_Purge Purge Headspace, Tightly Seal Weigh->Seal_Purge Store_Final Return to 2-8°C Storage Seal_Purge->Store_Final Aldehyde 5-Bromo-3-methylthiophene- 2-carbaldehyde Oxidized 5-Bromo-3-methylthiophene- 2-carboxylic acid Aldehyde->Oxidized O2, Light, Heat, H2O

Caption: Workflow for proper handling and the primary degradation pathway.

Conclusion

The stability of this compound is contingent upon rigorous control of its storage and handling environment. The aldehyde functional group is particularly vulnerable to oxidation, a process exacerbated by air, light, heat, and moisture. By implementing a protocol that includes refrigerated storage under an inert atmosphere in light-protected containers, researchers can significantly extend the shelf-life and preserve the purity of this important synthetic intermediate. Consistent application of these best practices is a cornerstone of achieving reliable and reproducible results in research and development.

References

Sources

Methodological & Application

Application Notes and Protocols for the Derivatization of 5-Bromo-3-methylthiophene-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of a Versatile Thiophene Building Block

5-Bromo-3-methylthiophene-2-carbaldehyde is a highly valuable heterocyclic intermediate in the fields of medicinal chemistry and materials science. Its utility stems from a strategically functionalized thiophene core, an aromatic system recognized as a "privileged scaffold" in drug discovery due to its presence in numerous FDA-approved pharmaceuticals.[1] The molecule possesses two primary, orthogonally reactive sites: the aldehyde group at the C2 position and the bromine atom at the C5 position. This arrangement allows for a diverse array of chemical transformations, making it an ideal starting point for constructing complex molecular architectures.[2]

The aldehyde functionality serves as a versatile handle for chain extension and the introduction of new functional groups through oxidation, reduction, and carbon-carbon or carbon-nitrogen bond-forming reactions. The bromine atom is primed for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), enabling the facile introduction of aryl, alkyl, or alkynyl substituents. This guide focuses exclusively on the derivatization of the aldehyde group, providing detailed protocols for key transformations that are foundational for drug development professionals and synthetic chemists. The resulting derivatives are often precursors to compounds with potential antitumor, antimicrobial, or anti-inflammatory activities.[2][3][4]

Oxidation of the Aldehyde to a Carboxylic Acid

Principle & Mechanistic Insight: The oxidation of the aldehyde group to a carboxylic acid is a fundamental transformation that converts the electrophilic aldehyde into a versatile functional group capable of forming amides, esters, and acid chlorides. The product, 5-Bromo-3-methylthiophene-2-carboxylic acid, is a key building block for further elaboration.[5][6] The Jones oxidation, utilizing chromic acid (generated in situ from chromium trioxide and sulfuric acid in acetone), is a robust and efficient method for this conversion. The mechanism involves the formation of a chromate ester intermediate from the aldehyde hydrate, which then undergoes elimination to yield the carboxylic acid and a reduced chromium species.[7][8]

Experimental Protocol: Jones Oxidation
  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1.0 equivalent of this compound in a suitable volume of acetone (e.g., 10-20 mL per gram of aldehyde).

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C with gentle stirring.[7]

  • Reagent Addition: Prepare the Jones reagent by carefully dissolving chromium trioxide (CrO₃) in water, followed by the slow addition of concentrated sulfuric acid. Add the prepared Jones reagent dropwise to the cooled acetone solution. The color of the reaction mixture will change from orange/red to green as the Cr(VI) is reduced. Maintain the internal temperature below 10 °C throughout the addition.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Quenching: Quench the reaction by the dropwise addition of isopropanol until the orange color disappears and a green precipitate of chromium salts is prominent.[7]

  • Workup & Purification:

    • Filter the mixture through a pad of Celite® to remove the chromium salts, washing the filter cake with acetone.

    • Concentrate the filtrate under reduced pressure to remove the acetone.

    • Add water to the residue and extract the aqueous layer with an organic solvent such as ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

    • Evaporate the solvent under reduced pressure to yield the crude 5-Bromo-3-methylthiophene-2-carboxylic acid, which can be further purified by recrystallization (e.g., from a heptane/ethyl acetate mixture).

Data Presentation: Oxidation Reaction Parameters
ParameterValue
Starting Material This compound
Primary Reagent Jones Reagent (CrO₃/H₂SO₄)
Solvent Acetone
Temperature 0-5 °C
Reaction Time 1-3 hours
Product 5-Bromo-3-methylthiophene-2-carboxylic acid
Typical Yield 85-95%
Visualization: Oxidation Workflow```dot

Reduction of the Aldehyde to an Alcohol

Principle & Mechanistic Insight: The reduction of the aldehyde to a primary alcohol, (5-Bromo-3-methylthiophen-2-yl)methanol, provides a different synthetic handle. This alcohol can be used in ether or ester synthesis or as a precursor for conversion to a leaving group (e.g., tosylate, mesylate) for subsequent nucleophilic substitution reactions. Sodium borohydride (NaBH₄) is an ideal reagent for this transformation due to its mild nature and high selectivity for aldehydes and ketones over other reducible functional groups like esters or amides. T[9]he mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the borohydride complex onto the electrophilic carbonyl carbon.

[10]#### Experimental Protocol: NaBH₄ Reduction

  • Preparation: Dissolve 1.0 equivalent of this compound in methanol or ethanol in a round-bottom flask with a magnetic stirrer.

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Reagent Addition: Add sodium borohydride (NaBH₄, ~1.1-1.5 equivalents) portion-wise to the stirred solution. B[10]e cautious, as hydrogen gas evolution will occur.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 30-60 minutes, monitoring by TLC for the disappearance of the starting aldehyde.

  • Quenching: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) or dilute HCl until gas evolution ceases.

  • Workup & Purification:

    • Concentrate the mixture under reduced pressure to remove the bulk of the alcohol solvent.

    • Extract the aqueous residue with ethyl acetate or dichloromethane (3x).

    • Combine the organic layers, wash with water and then brine, and dry over anhydrous Na₂SO₄.

    • Filter and evaporate the solvent to yield the crude (5-Bromo-3-methylthiophen-2-yl)methanol, which can be purified by silica gel column chromatography if necessary.

Data Presentation: Reduction Reaction Parameters
ParameterValue
Starting Material This compound
Primary Reagent Sodium Borohydride (NaBH₄)
Solvent Methanol or Ethanol
Temperature 0 °C to Room Temperature
Reaction Time 0.5-1.5 hours
Product (5-Bromo-3-methylthiophen-2-yl)methanol
Typical Yield >90%
Visualization: Reduction Workflow

G Start Dissolve Aldehyde in Methanol Cool Cool to 0 °C Start->Cool Add Portion-wise addition of NaBH₄ Cool->Add Stir Warm to RT & Stir (Monitor by TLC) Add->Stir Quench Quench with sat. aq. NH₄Cl Stir->Quench Extract Extract with Ethyl Acetate Quench->Extract Purify Dry, Evaporate & Purify (Chromatography) Extract->Purify Product Final Alcohol Product Purify->Product

Caption: Workflow for the NaBH₄ reduction of the aldehyde.

Reductive Amination for C-N Bond Formation

Principle & Mechanistic Insight: Reductive amination is one of the most powerful and widely used methods in medicinal chemistry for synthesizing amines. T[11]he process involves the reaction of the aldehyde with a primary or secondary amine to form an imine or enamine intermediate, which is then reduced in situ by a mild, hydride-based reducing agent. Sodium triacetoxyborohydride (STAB) is often the reagent of choice as it is less basic and more selective than other borohydrides, tolerating a wider range of functional groups and minimizing side reactions. This one-pot procedure provides a direct and efficient route to substituted aminomethylthiophenes.

Experimental Protocol: Reductive Amination with STAB
  • Preparation: To a flask containing a stirred solution of this compound (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane (DCM) or 1,2-dichloroethane (DCE)), add the desired primary or secondary amine (1.0-1.2 eq).

  • Imine Formation: If the amine salt is used, add a non-nucleophilic base like triethylamine (TEA) to liberate the free amine. Add a small amount of acetic acid (optional, can catalyze imine formation). Stir the mixture at room temperature for 20-30 minutes to allow for the formation of the iminium ion intermediate.

  • Reduction: Add sodium triacetoxyborohydride (STAB, 1.2-1.5 eq) portion-wise to the reaction mixture. The reaction is often slightly exothermic.

  • Reaction Monitoring: Stir the reaction at room temperature for 2-12 hours. Monitor the reaction's completion by TLC or LC-MS.

  • Quenching: Once the reaction is complete, quench by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 15-20 minutes.

  • Workup & Purification:

    • Separate the organic layer. Extract the aqueous layer with DCM (2x).

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

    • Filter and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to obtain the desired amine.

Data Presentation: Reductive Amination Parameters (Example)
ParameterValue
Starting Material This compound
Amine Benzylamine (Example)
Reducing Agent Sodium Triacetoxyborohydride (STAB)
Solvent Dichloromethane (DCM)
Temperature Room Temperature
Reaction Time 2-12 hours
Product N-((5-bromo-3-methylthiophen-2-yl)methyl)aniline
Typical Yield 70-90%
Visualization: Reductive Amination Mechanism

G Aldehyde Th-CHO Imine [Th-CH=NR₂]⁺ Aldehyde->Imine + R₂NH - H₂O Amine R₂NH Product Th-CH₂-NR₂ Imine->Product Reduction STAB NaBH(OAc)₃

Caption: Simplified mechanism of reductive amination.

Knoevenagel Condensation for C=C Bond Formation

Principle & Mechanistic Insight: The Knoevenagel condensation is a classic carbon-carbon bond-forming reaction that creates α,β-unsaturated products, which are valuable Michael acceptors and dienophiles. T[12]he reaction involves the condensation of an aldehyde with an "active methylene" compound—a compound with two electron-withdrawing groups attached to a CH₂ group (e.g., malononitrile, ethyl cyanoacetate). The reaction is typically catalyzed by a weak base, such as piperidine, which deprotonates the active methylene compound to form a nucleophilic carbanion. This carbanion then attacks the aldehyde, and subsequent dehydration yields the final conjugated product.

[13][14]#### Experimental Protocol: Knoevenagel Condensation

  • Preparation: In a round-bottom flask, dissolve this compound (1.0 eq) and the active methylene compound (e.g., malononitrile, 1.0-1.1 eq) in a suitable solvent like ethanol or toluene.

  • Catalyst Addition: Add a catalytic amount of a basic catalyst. Piperidine (5-10 mol%) is a common and effective choice. 3[12]. Reaction Conditions: Equip the flask with a reflux condenser and heat the mixture to reflux.

  • Reaction Monitoring: Monitor the reaction by TLC. The reaction is often complete within 1-4 hours. In many cases, the product is less soluble than the starting materials and may precipitate from the reaction mixture upon cooling.

  • Workup & Purification:

    • Cool the reaction mixture to room temperature, then place it in an ice bath to maximize crystallization.

    • Collect the precipitated product by vacuum filtration.

    • Wash the solid with cold ethanol to remove any residual starting materials and catalyst.

    • Dry the product under vacuum. If no solid precipitates, the product can be isolated by removing the solvent and purifying via column chromatography or recrystallization.

Data Presentation: Knoevenagel Condensation Parameters (Example)
ParameterValue
Starting Material This compound
Active Methylene Cmpd. Malononitrile
Catalyst Piperidine
Solvent Ethanol
Temperature Reflux (~78 °C)
Reaction Time 1-4 hours
Product 2-((5-bromo-3-methylthiophen-2-yl)methylene)malononitrile
Typical Yield 80-95%
Visualization: Knoevenagel Condensation Workflow

G cluster_setup Setup cluster_reaction Reaction cluster_isolation Product Isolation A Combine Aldehyde, Malononitrile & Ethanol B Add catalytic Piperidine A->B C Heat to Reflux (1-4 hours) B->C D Monitor by TLC C->D E Cool to RT / 0 °C D->E F Filter Precipitate E->F G Wash with Cold Ethanol F->G H Dry Product G->H

Caption: Workflow for Knoevenagel condensation.

Wittig Reaction for Alkene Synthesis

Principle & Mechanistic Insight: The Wittig reaction is a cornerstone of organic synthesis for the creation of alkenes from aldehydes or ketones. I[15]t involves the reaction of the aldehyde with a phosphorus ylide (a phosphonium ylide), which is typically generated in situ by treating a phosphonium salt with a strong base. The reaction proceeds through a [2+2] cycloaddition to form a four-membered oxaphosphetane intermediate, which then collapses to yield the alkene and triphenylphosphine oxide as a byproduct. T[16]his reaction is highly reliable for forming a C=C bond at the exact location of the former C=O bond.

Experimental Protocol: Wittig Reaction

Part A: Ylide Generation

  • Preparation: In a flame-dried, two-neck flask under an inert atmosphere (Nitrogen or Argon), suspend the appropriate phosphonium salt (e.g., benzyltriphenylphosphonium chloride, 1.05 eq) in anhydrous tetrahydrofuran (THF).

  • Base Addition: Cool the suspension to 0 °C or -78 °C, depending on the base. Slowly add a strong base such as n-butyllithium (n-BuLi) or sodium hydride (NaH). Upon addition, a color change (often to deep red or orange) indicates the formation of the ylide.

  • Stirring: Allow the mixture to stir for 30-60 minutes to ensure complete ylide formation.

Part B: Reaction with Aldehyde 4. Aldehyde Addition: While maintaining the temperature, add a solution of this compound (1.0 eq) in anhydrous THF dropwise to the ylide solution. 5. Reaction: After addition, allow the reaction to slowly warm to room temperature and stir for 2-16 hours. Monitor the consumption of the aldehyde by TLC. 6. Quenching: Quench the reaction by adding a saturated aqueous solution of NH₄Cl or water. 7. Workup & Purification:

  • Extract the mixture with an organic solvent like ethyl acetate or diethyl ether (3x).
  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
  • Filter and concentrate the solvent. The major byproduct is triphenylphosphine oxide, which can often be removed by crystallization or column chromatography on silica gel.
Data Presentation: Wittig Reaction Parameters (Example)
ParameterValue
Starting Material This compound
Ylide Precursor Benzyltriphenylphosphonium chloride
Base n-Butyllithium (n-BuLi)
Solvent Anhydrous Tetrahydrofuran (THF)
Temperature -78 °C to Room Temperature
Reaction Time 2-16 hours
Product 2-bromo-5-(2-phenylethenyl)-3-methylthiophene (E/Z mixture)
Typical Yield 60-85%
Visualization: Wittig Reaction Mechanism

G Aldehyde Th-CHO Oxaphosphetane [Oxaphosphetane Intermediate] Aldehyde->Oxaphosphetane + Ph₃P=CHR [2+2] Cycloaddition Ylide Ph₃P=CHR Alkene Th-CH=CHR Oxaphosphetane->Alkene Byproduct Ph₃P=O Oxaphosphetane->Byproduct

Caption: Simplified mechanism of the Wittig reaction.

References

  • Google Patents (2011). CN101967112A - Synthesis method for bis(5-bromosalicylaldehyde) thylenediamine synthetic iron. patents.google.com.
  • MDPI (2021). Regioselective Synthesis of 5-Propyl-2-((trityloxy)methyl)thiophene-3-carbaldehyde. mdpi.com. Available at: [Link]

  • MySkinRecipes (N.D.). This compound. myskinrecipes.com. Available at: [Link]

  • Google Patents (2006). WO2006054151A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester. patents.google.com.
  • The Royal Society of Chemistry (2013). D-π-A Structured Porphyrins for Highly Efficient Dye-Sensitized Soar Cells. pubs.rsc.org. Available at: [Link]

  • PubChem (N.D.). 5-Bromothiophene-2-carbaldehyde. pubchem.ncbi.nlm.nih.gov. Available at: [Link]

  • PubChem (N.D.). 2-Bromo-5-methylthiophene-3-carboxylic acid. pubchem.ncbi.nlm.nih.gov. Available at: [Link]

  • Beilstein Journals (2011). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. beilstein-journals.org. Available at: [Link]

  • National Institutes of Health (NIH) (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. ncbi.nlm.nih.gov. Available at: [Link]

  • PubMed (2018). Practical One-Pot C-H Activation/Borylation/Oxidation: Preparation of 3-Bromo-5-methylphenol on a Multigram Scale. pubmed.ncbi.nlm.nih.gov. Available at: [Link]

  • Master Organic Chemistry (2018). Wittig Reaction - Examples and Mechanism. masterorganicchemistry.com. Available at: [Link]

  • ResearchGate (2025). Medicinal chemistry-based perspective on thiophene and its derivatives: Exploring the structural insights to discover plausible druggable leads. researchgate.net. Available at: [Link]

  • Beilstein Journals (2011). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. beilstein-journals.org. Available at: [Link]

  • RSC Publishing (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. pubs.rsc.org. Available at: [Link]

  • National Institutes of Health (NIH) (2012). Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. ncbi.nlm.nih.gov. Available at: [Link]

  • Organic Syntheses Procedure (N.D.). alkyl and alkylene bromides. orgsyn.org. Available at: [Link]

  • Cognizance Journal of Multidisciplinary Studies (2023). The Significance of Thiophene in Medicine: A Systematic Review of the Literature. cognizancejournal.com. Available at: [Link]

  • Google Patents (2019). Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine. patents.google.com.
  • YouTube (2020). Wittig Reaction Experiment Part 1, Prelab. youtube.com. Available at: [Link]

Sources

Application Note: 5-Bromo-3-methylthiophene-2-carbaldehyde as a Versatile Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

5-Bromo-3-methylthiophene-2-carbaldehyde is a pivotal heterocyclic building block in the field of medicinal chemistry. Its unique structural arrangement, featuring a thiophene core decorated with three distinct and reactive functional groups—a bromine atom, a methyl group, and a carbaldehyde—provides a versatile platform for the synthesis of complex molecular architectures. This guide details the compound's reactivity, provides validated protocols for its key transformations, and explores its application in the development of bioactive molecules, including kinase inhibitors and other therapeutic agents. By leveraging its distinct reactive sites, researchers can systematically explore structure-activity relationships (SAR) to optimize drug candidates for enhanced efficacy and selectivity.

Introduction: The Strategic Value of the Scaffold

The thiophene ring is a well-established "privileged pharmacophore" in drug discovery, known for its ability to act as a bioisostere for phenyl rings, which can improve physicochemical properties and metabolic stability.[1] The subject of this guide, this compound, is particularly valuable due to its trifunctional nature. This allows for a programmed, stepwise diversification strategy:

  • The Aldehyde (C2 Position): Serves as a prime handle for nucleophilic additions, reductive aminations, and condensation reactions to introduce a wide variety of side chains.[2][3]

  • The Bromine (C5 Position): Acts as a key site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira), enabling the facile installation of aryl, heteroaryl, or alkyl groups to expand the molecular framework.[3][4]

  • The Methyl Group (C3 Position): Provides a steric and electronic influence that can be crucial for modulating binding affinity and selectivity towards biological targets.

This inherent multifunctionality makes it an ideal starting material for building combinatorial libraries and for the lead optimization phase of drug discovery.[3]

Physicochemical Properties
PropertyValueReference
Molecular Formula C₆H₅BrOS[3]
Molecular Weight 205.07 g/mol [3]
CAS Number 38239-46-2[3]
Appearance Typically a solidN/A
Storage 2-8°C, under inert atmosphere[5]

Key Synthetic Transformations & Protocols

The true power of this compound lies in the selective manipulation of its functional groups. The following protocols represent foundational reactions for derivatizing this scaffold.

Workflow for Scaffold Diversification

The following diagram illustrates a typical synthetic workflow, demonstrating how the aldehyde and bromine functionalities can be orthogonally modified to generate a library of diverse compounds.

G A 5-Bromo-3-methylthiophene- 2-carbaldehyde B Step 1: Reductive Amination (Aldehyde Modification) A->B R-NH2, NaBH(OAc)3 C Amine Intermediate B->C D Step 2: Suzuki Coupling (Bromine Modification) C->D Ar-B(OH)2, Pd Catalyst, Base E Final Diversified Product D->E

Caption: General workflow for diversifying the this compound scaffold.

Protocol 1: Reductive Amination of the Aldehyde

Reductive amination is one of the most robust methods for forming carbon-nitrogen bonds and is extensively used to convert aldehydes into amines.[6] This protocol provides a general method using sodium triacetoxyborohydride, a mild and selective reducing agent.

Objective: To synthesize a secondary or tertiary amine by reacting the aldehyde with a primary or secondary amine, respectively.

Materials:

  • This compound (1.0 equiv)

  • Primary or Secondary Amine (1.1 equiv)

  • Sodium triacetoxyborohydride [NaBH(OAc)₃] (1.5 equiv)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic Acid (optional, catalytic amount)

Procedure:

  • Reaction Setup: To a round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound and dissolve it in the chosen solvent (DCM or DCE).

  • Amine Addition: Add the desired amine to the solution. If the amine is a hydrochloride salt, add one equivalent of a non-nucleophilic base like triethylamine (TEA) to liberate the free amine.

  • Imine Formation: Stir the mixture at room temperature for 20-30 minutes. A catalytic amount of acetic acid can be added to facilitate the formation of the iminium ion intermediate, particularly for less reactive amines.

  • Reduction: Carefully add sodium triacetoxyborohydride portion-wise to the stirring mixture. Causality Note: NaBH(OAc)₃ is preferred over harsher reagents like NaBH₄ because it is less basic and reduces the iminium ion much faster than the starting aldehyde, minimizing side reactions.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aldehyde is consumed.

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via column chromatography on silica gel.

Protocol 2: Suzuki-Miyaura Cross-Coupling of the Bromide

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)-C(sp²) bonds.[7] It is ideal for attaching various aryl or heteroaryl moieties at the C5 position of the thiophene ring.[4]

Objective: To synthesize 5-aryl-3-methylthiophene-2-carbaldehyde derivatives.

Materials:

  • This compound (or its amine derivative from Protocol 1) (1.0 equiv)

  • Aryl or Heteroaryl Boronic Acid (1.2 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv)

  • Solvent System (e.g., Toluene/Ethanol/Water or Dioxane/Water)

Procedure:

  • Reaction Setup: In a Schlenk flask, combine the thiophene bromide substrate, the boronic acid, the base, and the palladium catalyst.

  • Solvent Addition: Add the solvent system. A typical ratio might be 3:1:1 for Toluene/Ethanol/Water.

  • Degassing: Degas the mixture thoroughly by bubbling argon or nitrogen through the solution for 15-20 minutes, or by using three freeze-pump-thaw cycles. Causality Note: This step is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst, halting the catalytic cycle.[8]

  • Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 4-24 hours.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers. Extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by column chromatography on silica gel.

Applications in Medicinal Chemistry: Case Studies

Thiophene-based compounds have demonstrated a wide range of biological activities, including antitumor, anti-inflammatory, and antimicrobial effects.[2][3] The this compound scaffold is particularly useful in the synthesis of kinase inhibitors.

Case Study: Development of Kinase Inhibitors

Protein kinases are critical regulators of cell signaling, and their dysregulation is a common feature in cancer.[9] The thiophene scaffold can serve as an effective "hinge-binding" motif, anchoring the inhibitor to the ATP-binding site of the kinase. Derivatives of this compound can be elaborated to target kinases like PI3Kα and c-Jun N-terminal kinase (JNK).[10][11]

Structure-Activity Relationship (SAR) Insights: A systematic exploration using the protocols above allows for the development of SAR.[12]

PositionModificationRationale & Potential Impact
C2 (from Aldehyde) Introduction of substituted amines (via Reductive Amination)Probes the solvent-exposed region of the ATP pocket. Can be used to enhance solubility and introduce additional hydrogen bond donors/acceptors.
C5 (from Bromine) Addition of (hetero)aryl groups (via Suzuki Coupling)Explores deeper hydrophobic pockets within the kinase active site. Can be used to improve potency and modulate kinase selectivity.
C3 (Methyl group) FixedProvides a critical steric element that can favor binding to certain kinases over others by influencing the conformation of the thiophene ring relative to the hinge region.

The PI3K/Akt/mTOR pathway is a key signaling cascade that promotes cell survival and proliferation. Inhibiting kinases within this pathway is a major goal in cancer therapy.

G RTK Growth Factor Receptor (e.g., EGFR) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylates Proliferation Cell Proliferation & Survival Akt->Proliferation Promotes mTORC2 mTORC2 mTORC2->Akt Phosphorylates Inhibitor Thiophene-based PI3Kα Inhibitor (Derived from Scaffold) Inhibitor->PI3K Inhibition

Caption: Simplified PI3K/Akt signaling pathway targeted by thiophene-based inhibitors.

Conclusion

This compound is a high-value, versatile starting material for medicinal chemistry research. Its distinct and orthogonally reactive functional groups provide a robust platform for the efficient synthesis of diverse compound libraries. The protocols and strategic insights provided in this guide empower researchers to systematically conduct lead generation and optimization campaigns, particularly in the pursuit of novel kinase inhibitors and other targeted therapeutics.

References

  • Gunanathan, C., & Farinola, G. M. (2021). Regioselective Synthesis of 5-Propyl-2-((trityloxy)methyl)thiophene-3-carbaldehyde. Molecules, 26(11), 3329. [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved January 24, 2026, from [Link]

  • Ali, S., et al. (2022). Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. Heliyon, 8(5), e09497. [Link]

  • National Center for Biotechnology Information. (n.d.). 5-Bromothiophene-2-carbaldehyde. PubChem Compound Database. Retrieved January 24, 2026, from [Link]

  • Parr-Besford, M. A., et al. (2018). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Beilstein Journal of Organic Chemistry, 14, 2696–2705. [Link]

  • ResearchGate. (n.d.). Classification structure-activity relationship (CSAR) studies for prediction of genotoxicity of thiophene derivatives. Retrieved January 24, 2026, from [Link]

  • Raza, A., et al. (2018). Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. Chemistry Central Journal, 12(1), 43. [Link]

  • Kumar, R., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 15(1), 39-66. [Link]

  • El-Damasy, A. K., et al. (2020). Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. Scientific Reports, 10(1), 19574. [Link]

  • Ali, A., et al. (2018). Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. Chemistry Central Journal, 12(1), 43. [Link]

  • ResearchGate. (n.d.). Synthesis, Structural Determination, Docking Study and Bioactivity of Novel Thiophene Derivatives. Retrieved January 24, 2026, from [Link]

  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Retrieved January 24, 2026, from [Link]

  • Wang, S., et al. (2019). Design, Synthesis, and Biological Evaluation of Novel Thienopyrimidine Derivatives as PI3Kα Inhibitors. Molecules, 24(18), 3422. [Link]

  • Van der Pijl, F., et al. (2011). Design, synthesis, and structure-activity relationship studies of thiophene-3-carboxamide derivatives as dual inhibitors of the c-Jun N-terminal kinase. Journal of Medicinal Chemistry, 54(9), 3213-3225. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved January 24, 2026, from [Link]

  • Drug Design Org. (n.d.). Structure Activity Relationships. Retrieved January 24, 2026, from [Link]

  • Golub, A. G., et al. (2011). Synthesis and biological evaluation of substituted (thieno[2,3-d]pyrimidin-4-ylthio)carboxylic acids as inhibitors of human protein kinase CK2. Bioorganic & Medicinal Chemistry, 19(22), 6745-6754. [Link]

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Troubleshooting & Optimization

Technical Support Center: Chromatographic Purification of 5-Bromo-3-methylthiophene-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a dedicated technical resource for researchers, scientists, and professionals in drug development who are tasked with the purification of 5-Bromo-3-methylthiophene-2-carbaldehyde. This key synthetic intermediate is crucial in the development of various bioactive molecules and functional materials.[1][2] The presence of both an aldehyde and a bromo functional group allows for a wide range of chemical transformations, making its purity paramount for subsequent synthetic steps.[1]

This document moves beyond a simple procedural outline, offering in-depth, field-proven insights into the nuances of chromatographic purification for this specific compound. It is structured to anticipate and resolve common challenges, ensuring a robust and reproducible purification process.

Compound Profile: this compound

A foundational understanding of the compound's properties is critical for developing an effective purification strategy.

PropertyValueSource
Molecular Formula C₆H₅BrOSInternal Data
Molecular Weight 205.08 g/mol Internal Data
Appearance Typically a solid[3]
Key Functional Groups Aldehyde, Bromo, Methyl, Thiophene Ring[1]
Reactivity Profile The aldehyde group is susceptible to oxidation and can react with nucleophiles. The thiophene ring is electron-rich, and the bromine atom can participate in cross-coupling reactions.[1][3]

Troubleshooting Guide: Common Chromatographic Issues & Solutions

This section addresses specific experimental challenges in a question-and-answer format, providing both solutions and the scientific rationale behind them.

Question 1: I'm observing poor separation between my target compound and a closely-eluting impurity. My TLC shows the spots are very close. What should I do?

Answer: This is a common challenge, often arising from isomers or structurally similar starting materials.[4] A multi-faceted approach is required to enhance resolution.

  • Underlying Cause: Insufficient differential partitioning of the analyte and impurity between the stationary and mobile phases. The polarity of the compounds is too similar for the chosen solvent system.

  • Immediate Actions & Scientific Rationale:

    • Optimize the Mobile Phase: The primary strategy is to adjust the eluent polarity. For non-polar compounds like halogenated thiophenes, start with a low-polarity system (e.g., Hexane/Ethyl Acetate or Hexane/Dichloromethane) and gradually increase the polar component.[5]

      • Pro-Tip: Aim for a target Rf (retention factor) of 0.2-0.3 for your desired compound on the TLC plate. This Rf value generally translates well to good separation on a column.

      • Solvent System Adjustment: If using a Hexane/Ethyl Acetate system, try reducing the percentage of ethyl acetate. Even a 1-2% change can significantly impact separation for closely-related compounds. Consider switching one of the solvents to alter selectivity. For example, replacing ethyl acetate with dichloromethane can change the separation profile due to different solvent-solute interactions.

    • Implement Gradient Elution: Instead of using a single solvent mixture (isocratic elution), a solvent gradient can be highly effective.[6]

      • How it Works: Start with a low-polarity mobile phase to allow the less polar compounds to separate at the top of the column. Gradually increase the polarity of the mobile phase to then elute your more polar target compound, leaving the most polar impurities behind. This sharpens the bands and improves resolution.

    • Column Dimensions: Use a longer, narrower column. This increases the number of theoretical plates, providing more opportunities for the separation to occur. However, this will also increase the elution time and solvent consumption.

  • Troubleshooting Flowchart for Poor Separation:

    PoorSeparation start Poor Separation Observed check_rf Is Target Rf between 0.2-0.3? start->check_rf adjust_solvent Adjust Solvent Polarity (e.g., decrease % polar solvent) check_rf->adjust_solvent No try_gradient Try Solvent Gradient Elution check_rf->try_gradient Yes, but still poor separation re_tlc Run New TLC adjust_solvent->re_tlc re_tlc->check_rf change_solvent Change Solvent System (e.g., Hexane/DCM instead of Hexane/EtOAc) try_gradient->change_solvent long_column Use Longer/Narrower Column change_solvent->long_column success Successful Separation long_column->success

    Caption: Decision-making workflow for troubleshooting poor chromatographic separation.

Question 2: My yield is consistently low after column chromatography. I suspect the compound is degrading on the column. How can I confirm and prevent this?

Answer: Aldehyd-containing compounds can be sensitive to the acidic nature of standard silica gel, leading to degradation.[6]

  • Underlying Cause: Silica gel has acidic silanol groups (Si-OH) on its surface which can catalyze decomposition reactions of acid-sensitive compounds.

  • Diagnostic Test (2D TLC):

    • Spot your crude material on a TLC plate.

    • Run the plate in a suitable solvent system.

    • Remove the plate and let it dry completely.

    • Rotate the plate 90 degrees and run it again in the same solvent system.

    • Interpretation: If your compound is stable, you will see a single spot on the diagonal. If it is degrading on the silica, you will see new spots appearing off the diagonal.

  • Solutions:

    • Deactivate the Silica Gel: Before packing the column, prepare a slurry of your silica gel in the chosen non-polar solvent (e.g., hexane) and add 0.5-1% triethylamine (Et₃N) or another volatile base. This neutralizes the acidic sites on the silica surface.

    • Use an Alternative Stationary Phase: Consider using neutral alumina as your stationary phase. It is less acidic than silica and can be a good alternative for acid-sensitive compounds. However, be aware that alumina can have its own activity issues, so running a TLC on an alumina plate first is recommended.

    • Work Quickly: Minimize the time your compound spends on the column. Flash chromatography, which uses pressure to speed up the elution, is highly recommended over gravity chromatography.[7]

Question 3: My compound is streaking/tailing down the column, leading to broad fractions and poor separation. What's causing this?

Answer: Tailing is often a sign of undesirable interactions between your compound and the stationary phase or improper loading technique.[6]

  • Underlying Causes & Solutions:

    • Overloading: You may be loading too much crude material onto the column. As a rule of thumb, for a challenging separation, the mass of the crude material should be about 1-2% of the mass of the silica gel (e.g., 100-200 mg of crude on a 10 g column).

    • Sample Dissolution Solvent is Too Strong: If you dissolve your sample in a highly polar solvent before loading, it will disrupt the equilibration at the top of the column and cause band broadening.

      • Solution: Dissolve your sample in the minimum amount of the mobile phase or a less polar solvent than the mobile phase.

    • Dry Loading: This is the preferred method for preventing band broadening. Pre-adsorb your crude material onto a small amount of silica gel. To do this, dissolve your compound in a volatile solvent (like dichloromethane), add a small amount of silica, and evaporate the solvent under reduced pressure to get a free-flowing powder. This powder can then be carefully added to the top of the packed column.[8]

Frequently Asked Questions (FAQs)

Q: What is a good starting solvent system for purifying this compound? A: A common and effective starting point for compounds of this type is a mixture of a non-polar solvent and a moderately polar solvent. We recommend starting with a Hexane/Ethyl Acetate system. Begin with a low percentage of ethyl acetate (e.g., 2-5%) and run a TLC. Gradually increase the ethyl acetate percentage until you achieve an Rf of 0.2-0.3 for the target compound. Other systems like Dichloromethane/Hexane can also be effective.[5]

Q: How do I effectively monitor the purification process? A: Thin-Layer Chromatography (TLC) is your most important tool. Collect fractions from the column in an ordered array of test tubes. Spot a small amount from each fraction (or every few fractions) onto a TLC plate, along with a spot of your starting crude material as a reference. Visualize the spots under a UV lamp (254 nm). Combine the fractions that contain your pure product.

Q: What are the key safety precautions for this purification? A:

  • Compound Hazards: this compound should be handled with care. While specific toxicity data is limited, related brominated aromatic aldehydes are known to be irritants.[9][10]

  • Solvent Hazards: The solvents used in chromatography (e.g., hexane, ethyl acetate, dichloromethane) are flammable and/or toxic.

  • Required PPE: Always work in a well-ventilated chemical fume hood. Wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.

Standard Operating Protocol: Flash Chromatography Purification

This protocol outlines a standard procedure for the purification of this compound.

  • TLC Analysis: Determine the optimal solvent system using TLC as described above.

  • Column Packing:

    • Select an appropriate size flash column.

    • Prepare a slurry of silica gel in the initial, low-polarity mobile phase.

    • Pour the slurry into the column and use positive pressure (air or nitrogen) to pack the bed firmly and evenly. Ensure there are no cracks or air bubbles.

  • Sample Loading:

    • Prepare your sample for dry loading as described in the troubleshooting section.

    • Once the column is packed and the solvent level is just above the silica bed, carefully add your dry-loaded sample to form a thin, even layer.

    • Gently add a thin layer of sand on top to prevent disturbance of the sample layer when adding eluent.[8]

  • Elution:

    • Carefully add the mobile phase to the column.

    • Apply pressure and begin collecting fractions.

    • If using a gradient, gradually increase the percentage of the polar solvent as the elution progresses.

  • Fraction Analysis:

    • Monitor the collected fractions by TLC.

    • Combine the pure fractions containing the target compound.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.

  • General Chromatography Workflow Diagram:

    ChromatographyWorkflow start Start: Crude Product tlc 1. TLC Optimization (Find Solvent System) start->tlc pack_column 2. Pack Column (Silica Gel Slurry) tlc->pack_column load_sample 3. Load Sample (Dry Loading Recommended) pack_column->load_sample elute 4. Elute with Mobile Phase (Collect Fractions) load_sample->elute analyze_fractions 5. Analyze Fractions by TLC elute->analyze_fractions combine 6. Combine Pure Fractions analyze_fractions->combine evaporate 7. Evaporate Solvent combine->evaporate finish End: Purified Product evaporate->finish

    Caption: A step-by-step workflow for a typical flash chromatography purification.

References

  • Regioselective Synthesis of 5-Propyl-2-((trityloxy)methyl)thiophene-3-carbaldehyde. MDPI. Available from: [Link]

  • D-π-A Structured Porphyrins for Highly Efficient Dye-Sensitized Solar Cells. The Royal Society of Chemistry. Available from: [Link]

  • 3-bromothiophene - Organic Syntheses Procedure. Organic Syntheses. Available from: [Link]

  • Separation of 2-bromo-3-methylthiophene and the corresponding 5-bromo isomer. Sciencemadness Discussion Board. Available from: [Link]

  • 5-Bromothiophene-2-carbaldehyde | C5H3BrOS | CID 78428. PubChem. Available from: [Link]

  • Green Synthesis of Halogenated Thiophenes, Selenophenes and Benzo[b]selenophenes Using Sodium Halides as a Source of Electrophilic Halogens. PMC - NIH. Available from: [Link]

  • GLC and GLC-MS Analysis of Thiophene Derivatives in Plants and in in vitro Cultures of Tagetes patula L. (Asteraceae). ResearchGate. Available from: [Link]

  • Troubleshooting Flash Column Chromatography. University of Rochester Department of Chemistry. Available from: [Link]

  • HPLC Troubleshooting Guide. Available from: [Link]

  • This compound. MySkinRecipes. Available from: [Link]

  • Monitoring of Remaining Thiophenic Compounds in Liquid Fuel Desulphurization Studies Using a Fast HPLC-UV Method. MDPI. Available from: [Link]

  • Naturally occurring thiophenes: isolation, purification, structural elucidation, and evaluation of bioactivities. CABI Digital Library. Available from: [Link]

  • 5-Bromo-3-hexylthiophene-2-carbaldehyde | C11H15BrOS | CID 125494356. PubChem. Available from: [Link]

  • HPLC Column Troubleshooting What Every HPLC User Should Know. Agilent. Available from: [Link]

  • Separation of Thiophene on Newcrom R1 HPLC column. SIELC Technologies. Available from: [Link]

  • Occurrence of halogenated transformation products of selected pharmaceuticals and personal care products in secondary and tertiary treated wastewaters from southern California. PubMed. Available from: [Link]

  • Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. ChemistryViews. Available from: [Link]

Sources

Technical Support Center: Catalyst Selection for Cross-Coupling of 5-Bromo-3-methylthiophene-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for advanced cross-coupling applications. This guide is designed for researchers, chemists, and drug development professionals who are working with the challenging substrate, 5-Bromo-3-methylthiophene-2-carbaldehyde. Our goal is to provide you with not just protocols, but the underlying scientific rationale to empower your experimental design and troubleshoot common issues effectively.

The structure of this compound presents a unique set of challenges and opportunities in palladium-catalyzed cross-coupling reactions. The presence of a sulfur-containing heterocycle, an electron-withdrawing aldehyde group, and a sterically hindering methyl group all influence catalyst selection and reaction outcomes. This guide provides a focused, question-and-answer framework to address the specific problems you may encounter.

Frequently Asked Questions (FAQs): General Catalyst Selection
Q1: I'm starting a new cross-coupling project with this compound. What are the critical factors I need to consider when choosing a catalyst system?

A1: Excellent question. A systematic approach is key. The efficacy of your reaction will depend on the careful interplay of four components: the palladium source, the ligand, the base, and the solvent.

  • Palladium Precursor (Pd(0) vs. Pd(II)): While Pd(II) sources like Pd(OAc)₂ or PdCl₂(PPh₃)₂ are common, they require an in situ reduction to the active Pd(0) species. For sensitive substrates or reactions prone to side-products, starting with a well-defined Pd(0) source like Pd(PPh₃)₄ or using modern pre-catalysts (e.g., Buchwald-type G3 or G4 pre-catalysts) is highly recommended. These pre-catalysts are air-stable and form the active L-Pd(0) species under mild conditions, often leading to more reproducible results.

  • Ligand Selection: This is arguably the most critical choice. The substrate's features demand a specific type of ligand:

    • Electron-Rich & Bulky: The electron-withdrawing aldehyde group deactivates the C-Br bond towards oxidative addition. To counteract this, bulky and electron-rich phosphine ligands are necessary to promote this rate-limiting step. Dialkylbiaryl phosphines (e.g., SPhos, XPhos, RuPhos) are industry-standard for this purpose and have demonstrated broad utility for coupling heteroaryl halides.[1]

    • Sulfur Tolerance: Thiophenes can act as catalyst poisons by coordinating to the palladium center. While a significant issue for some older catalyst systems, modern bulky phosphine ligands often create a sterically shielded palladium center that mitigates this poisoning effect.

  • Base Selection: The base plays multiple roles, including activating the coupling partner in Suzuki reactions and regenerating the catalyst.[2] Its strength and solubility are crucial. Inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄ are common. For base-sensitive substrates, milder bases like KF can be used.[2] The choice of base can significantly impact side reactions like dehalogenation.

  • Solvent System: The solvent must solubilize all reaction components and is often used in combination with water for Suzuki couplings. Common choices include ethereal solvents (dioxane, THF) or aromatic hydrocarbons (toluene), often with a small amount of water to facilitate the dissolution of the inorganic base and assist in the catalytic cycle. However, excessive water can promote dehalogenation.[3]

Catalyst Selection and Troubleshooting Workflow

G cluster_start Initial Considerations cluster_catalyst Catalyst System Selection cluster_reaction Execution & Analysis cluster_troubleshooting Troubleshooting start Define Coupling Partners: This compound + Nucleophile (e.g., Boronic Acid) catalyst Choose Pd Pre-catalyst (e.g., SPhos-Pd-G3) start->catalyst Select Pd Source ligand Select Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos) base Select Base (e.g., K3PO4, K2CO3) solvent Select Solvent (e.g., Dioxane/H2O, Toluene) run Run Reaction (Inert atmosphere, Heat) catalyst->run ligand->run base->run solvent->run analyze Analyze Outcome (LCMS, NMR) run->analyze no_rxn Issue: Low/No Conversion analyze->no_rxn Incomplete? dehalo Issue: Dehalogenation analyze->dehalo Side Product? homo Issue: Homocoupling analyze->homo Side Product? sol_no_rxn sol_no_rxn no_rxn->sol_no_rxn sol_dehalo sol_dehalo dehalo->sol_dehalo sol_homo sol_homo homo->sol_homo

Specific Protocols & Troubleshooting Guide

This section is divided by reaction type, offering a starting protocol and a detailed troubleshooting guide in a Q&A format.

A. Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is often the first choice for C(sp²)-C(sp²) bond formation due to the wide availability of boronic acids and their relatively low toxicity.[4]

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium pre-catalyst (e.g., SPhos Pd G3, 1-3 mol%) and the ligand (if not using a pre-catalyst).

  • Solvent Addition: Add the degassed solvent (e.g., dioxane or toluene, to make a ~0.1 M solution) and degassed water (if required, typically a 10:1 to 5:1 solvent:water ratio).

  • Degassing: Subject the heterogeneous mixture to three cycles of vacuum/backfill with argon or nitrogen.

  • Reaction: Heat the reaction mixture with vigorous stirring to the target temperature (typically 80-110 °C) and monitor by TLC or LCMS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by column chromatography.

Catalyst System ComponentRecommended OptionsRationale & Notes
Pd Pre-catalyst SPhos Pd G3/G4, XPhos Pd G3/G4Air-stable, reliable formation of active Pd(0). Excellent for challenging substrates.[5]
Pd Source + Ligand Pd₂(dba)₃ + SPhos, XPhos, RuPhosRequires careful handling but allows for modular screening of different ligands.
Base K₃PO₄, Cs₂CO₃, K₂CO₃K₃PO₄ is often a good starting point. Cs₂CO₃ is more soluble and basic, which can be beneficial but may also increase side reactions.
Solvent Dioxane/H₂O, Toluene/H₂O, 2-MeTHF/H₂OThe choice can influence reaction rates and selectivity. Toluene is often used for higher temperatures.

Q: My reaction has stalled with significant starting material remaining. What should I do?

A: This is a classic issue of low catalyst activity or turnover.

  • Cause 1: Inactive Catalyst. The most common culprit is oxygen, which can oxidize the active Pd(0) to inactive Pd(II) species.

    • Solution: Ensure your solvents are thoroughly degassed (e.g., by sparging with argon for 30-60 minutes or via freeze-pump-thaw cycles). Maintain a positive pressure of inert gas throughout the reaction setup and duration.

  • Cause 2: Boronic Acid Instability. Arylboronic acids can undergo protodeboronation (replacement of the B(OH)₂ group with a hydrogen) or form inactive cyclic trimer anhydrides (boroxines).[6]

    • Solution:

      • Use a boronic ester, such as a pinacol ester (Ar-Bpin), which is significantly more stable.[7][8]

      • Use freshly purchased or recrystallized boronic acid.

      • Increase the stoichiometry of the boronic acid to 1.5-2.0 equivalents.

  • Cause 3: Insufficiently Active Conditions. The C-Br bond, deactivated by the aldehyde, may require more forcing conditions.

    • Solution:

      • Increase the reaction temperature in 10 °C increments.

      • Increase the catalyst loading to 3-5 mol%.

      • Screen a different, more electron-rich ligand (e.g., if SPhos fails, try RuPhos) or a stronger base (e.g., switch from K₂CO₃ to K₃PO₄).

Q: My main side product is 3-methylthiophene-2-carbaldehyde from dehalogenation. How can I prevent this?

A: Dehalogenation (or protodebromination) is a known side reaction for bromo-heterocycles, especially under palladium catalysis.[9][10]

  • Cause 1: Role of Water/Protic Sources. The mechanism can involve protonolysis of the Ar-Pd-Br intermediate. The presence of excess water can facilitate this pathway.[3]

    • Solution: Minimize the amount of water in the reaction or, if using a boronic ester, switch to completely anhydrous conditions. Note that some water is often necessary for Suzuki couplings with boronic acids to dissolve the base and facilitate transmetalation.[3]

  • Cause 2: Base-Mediated Decomposition. Certain bases can promote pathways leading to dehalogenation.

    • Solution: Switch to a different base. For example, if you are using a very strong, soluble base, try a milder or less soluble one like K₂CO₃ or even KF.

  • Cause 3: Ligand Effects. The ligand can influence the relative rates of reductive elimination (the desired step) versus side reactions.

    • Solution: Screen different ligands. Sometimes a slightly less bulky ligand can alter the geometry at the metal center and disfavor the dehalogenation pathway.

Q: I'm observing significant homocoupling of my arylboronic acid. What's the cause?

A: Homocoupling (Ar-Ar) is typically promoted by the presence of Pd(II) species and oxygen.[6]

  • Cause: If you are using a Pd(II) precursor and the pre-reduction to Pd(0) is inefficient, or if oxygen enters the system, the Pd(II) can catalyze the homocoupling of the boronic acid.[6]

    • Solution:

      • The most robust solution is to use an air-stable Pd(0) pre-catalyst (like a Buchwald G3/G4 catalyst) which cleanly generates the active L-Pd(0) species.

      • Ensure rigorous exclusion of air from the reaction.

      • Using a boronic ester instead of a boronic acid can also suppress this side reaction.

B. Stille Coupling

The Stille coupling uses organostannane reagents. Its primary advantages are its tolerance for a wide array of functional groups and the fact that it does not require a base, which can be beneficial for base-sensitive substrates. However, the high toxicity of tin reagents and difficulties in removing tin byproducts are significant drawbacks.[4][11][12]

Q: When should I choose Stille over Suzuki for this substrate?

A: Consider Stille coupling under these circumstances:

  • Base Sensitivity: If your coupling partner has a functional group that is sensitive to the basic conditions of the Suzuki reaction. The aldehyde on your thiophene substrate is generally stable, but the partner may not be.

  • Failed Suzuki: If you have exhaustively tried to optimize the Suzuki coupling without success, the different mechanism of the Stille reaction may provide a viable alternative.

  • Availability of Reagents: In some cases, the required organostannane may be more readily available or easier to prepare than the corresponding boronic acid.

Q: My Stille reaction is very slow. How can I accelerate it?

A: Sluggish Stille couplings are common, especially with electron-deficient halides.

  • Cause 1: Slow Transmetalation. The transfer of the organic group from tin to palladium can be slow.

    • Solution:

      • Add a copper(I) co-catalyst, such as CuI (5-20 mol%). This is a well-known method to accelerate the transmetalation step.

      • Switch to a more polar, coordinating solvent like DMF or NMP, which can help stabilize intermediates and accelerate the reaction.

  • Cause 2: Inappropriate Ligand. While PPh₃ is classic, it is not always optimal.

    • Solution: For challenging substrates, more electron-rich ligands like P(t-Bu)₃ or tri(2-furyl)phosphine (TFP) can significantly improve rates.

C. Sonogashira & Heck Couplings

These reactions are essential for introducing alkyne and alkene functionalities, respectively.

  • Sonogashira Coupling: This reaction involves coupling with a terminal alkyne, co-catalyzed by palladium and copper(I).[13]

    • Typical Catalyst System: PdCl₂(PPh₃)₂ (2-5 mol%), CuI (2-10 mol%), and a base like TEA or DIPA, often in a solvent like THF or DMF.

    • Key Challenge: The primary issue is often homocoupling of the alkyne (Glaser coupling). This can be minimized by running the reaction under strictly anaerobic conditions.

  • Heck Coupling: This reaction couples the aryl bromide with an alkene.

    • Typical Catalyst System: A palladium source like Pd(OAc)₂ with a phosphine ligand, and a base (often an amine like Et₃N or a carbonate like K₂CO₃).

    • Key Challenge: Controlling the regioselectivity of the alkene insertion can be an issue, although it is less of a concern with simple alkenes like styrene or acrylates.

Mechanistic Overview: The Palladium Catalytic Cycle

Understanding the fundamental steps of the catalytic cycle is crucial for rational troubleshooting.

// Nodes pd0 [label="LₙPd(0)\nActive Catalyst", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ox_add [label="Oxidative\nAddition", shape=box, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; pd2_intermediate [label="Ar-Pd(II)-Br(L)₂", fillcolor="#FBBC05", fontcolor="#202124"]; transmetal [label="Transmetalation\n(Suzuki/Stille)", shape=box, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; pd2_coupled [label="Ar-Pd(II)-R'(L)₂", fillcolor="#FBBC05", fontcolor="#202124"]; red_elim [label="Reductive\nElimination", shape=box, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges pd0 -> ox_add [label=" + Ar-Br"]; ox_add -> pd2_intermediate; pd2_intermediate -> transmetal [label=" + R'-[M]\n([M] = B(OH)₃⁻ or SnR₃)"]; transmetal -> pd2_coupled; pd2_coupled -> red_elim; red_elim -> pd0 [label=" Product (Ar-R')\n is released"]; } Caption: Simplified catalytic cycle for cross-coupling reactions.

References
  • C. A. Parrish, L. R. D. Allabaugh, Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde, National Institutes of Health. [Link]

  • Yoneda Labs, Suzuki-Miyaura cross-coupling: Practical Guide, Yoneda Labs. [Link]

  • S. Kumar, et al., Regioselective Synthesis of 5-Propyl-2-((trityloxy)methyl)thiophene-3-carbaldehyde, Molecules (2020). [Link]

  • Organic Chemistry Portal, Suzuki Coupling, Organic-Chemistry.org. [Link]

  • S. Bano, et al., Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction, Journal of the Serbian Chemical Society (2022). [Link]

  • A. F. Littke, G. C. Fu, Palladium-Catalyzed Coupling Reactions of Aryl Chlorides, Angewandte Chemie International Edition (2002). [Link]

  • Chemistry LibreTexts, Suzuki-Miyaura Coupling, Chem.LibreTexts.org. [Link]

  • OpenSourceMalaria, Synthetic Challenges in Miyaura Borylation of Bromo-Thienopyrimidine, GitHub. [Link]

  • ResearchGate, Suzuki cross-coupling reaction of 2-bromothiophene with phenylboronic acid, ResearchGate GmbH. [Link]

  • A. K. Cooper, et al., Aldehydes and ketones influence reactivity and selectivity in nickel-catalysed Suzuki–Miyaura reactions, Chemical Science (2020). [Link]

  • PubChem, 5-Bromothiophene-2-carbaldehyde, National Center for Biotechnology Information. [Link]

  • S. P. Nolan, et al., Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes, The Journal of Organic Chemistry (2004). [Link]

  • ResearchGate, Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene, ResearchGate GmbH. [Link]

  • D. A. Nagib, D. W. C. MacMillan, Direct Aldehyde C-H Arylation and Alkylation via the Synergistic Merger of Photoredox and Nickel Catalysis, Macmillan Group, Princeton University. [Link]

  • ResearchGate, Sonogashira Cross Coupling of 5-bromo-2-(methylthio)benzoxazole with phenylacetylene, ResearchGate GmbH. [Link]

  • L. Wang, et al., D-π-A Structured Porphyrins for Highly Efficient Dye-Sensitized Solar Cells, Journal of Materials Chemistry A (2013). [Link]

  • ResearchGate, Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides, ResearchGate GmbH. [Link]

  • A. V. S. V. A. Kumar, et al., Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction, Organometallics (2019). [Link]

  • ResearchGate, Thiophene-based macrocycles via the Suzuki–Miyaura cross coupling reaction, ResearchGate GmbH. [Link]

  • V. Farina, et al., The Mechanisms of the Stille Reaction, University of Windsor. [Link]

  • S. T. Handy, et al., An Unusual Dehalogenation in The Suzuki Coupling of 4-Bromopyrrole-2-Carboxylates, Tetrahedron Letters (2003). [Link]

  • M. A. L. Methot, et al., Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki–Miyaura Cross-Coupling of Allylboronates and Aryl Halides, Journal of the American Chemical Society (2016). [Link]

  • University of Rochester, Cross-Coupling Chemistry, chem.rochester.edu. [Link]

  • ResearchGate, Simultaneous Reduction of Aldehyde Group to Hydroxymethyl Group in Palladium-catalyzed Suzuki Cross-coupling Reaction, ResearchGate GmbH. [Link]

  • S. G. Newman, M. F. T. C. J. Font, From Established to Emerging: Evolution of Cross-Coupling Reactions, The Journal of Organic Chemistry (2020). [Link]

  • A. J. J. Lennox, G. C. Lloyd-Jones, Selection of boron reagents for Suzuki–Miyaura coupling, Chemical Society Reviews (2014). [Link]

  • University of Graz, Flow Chemistry: Sonogashira Coupling, personal.uni-graz.at. [Link]

  • M. Beller, et al., Heck Reaction of Aryl Bromides with Pent-4-en-2-ol, 2-Phenylpent-4-en-2-ol, or Hept-6-en-3-ol Catalysed by a Palladium–Tetraphosphine Complex, European Journal of Organic Chemistry (2003). [Link]

  • S. L. Buchwald, R. A. Martin, Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands, Accounts of Chemical Research (2008). [Link]

  • Reddit, Struggling with Suzuki Reaction, Reddit. [Link]

  • S. G. Newman, et al., Cross-coupling reactions with esters, aldehydes, and alcohols, Chemical Society Reviews (2021). [Link]

  • N. G. S. M. K. Al-Findee, et al., Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation, International Journal of Molecular Sciences (2013). [Link]

  • A. N. Cammidge, et al., Palladium-Catalyzed Suzuki-Type Self-Coupling of Arylboronic Acids. A Mechanistic Study, The Journal of Organic Chemistry (2006). [Link]

  • S. K. Sharma, et al., Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions, Catalysis Science & Technology (2019). [Link]

  • R. Baati, R. C. D. Brown, et al., Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei, University of Southampton. [Link]

  • F. Razafindrainibe, et al., Sonogashira Cross‐Coupling Reaction of Bromocyanofluoro Pyridine Compounds, European Journal of Organic Chemistry (2021). [Link]

  • ResearchGate, Sonogashira cross-coupling reaction of 5-bromoindole 15 with phenylacetylene 16, ResearchGate GmbH. [Link]

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Technical Support Center: Work-up and Troubleshooting for Reactions Involving 5-Bromo-3-methylthiophene-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for researchers, chemists, and process development professionals working with 5-Bromo-3-methylthiophene-2-carbaldehyde. This versatile heterocyclic aldehyde is a key building block in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. However, its unique combination of functional groups—an aldehyde, a brominated thiophene ring, and a methyl group—presents specific challenges during reaction work-up and purification.

This guide is designed to provide practical, in-depth solutions to common problems encountered in the lab. We will move beyond simple procedural steps to explain the chemical principles behind each recommendation, empowering you to make informed decisions and optimize your synthetic outcomes.

Section 1: General Considerations for Work-up

Before addressing specific reaction types, it's crucial to understand the inherent properties of this compound and its derivatives.

  • Stability: Thiophene rings are generally robust, but can be susceptible to degradation under strongly acidic or oxidative conditions. The aldehyde group is sensitive to both oxidation (forming a carboxylic acid) and reduction. The carbon-bromine bond is a handle for cross-coupling reactions but can also be a site for unwanted side reactions like debromination, especially in the presence of strong bases or certain metal catalysts.

  • Solubility: This compound and its typical reaction products are generally soluble in common organic solvents like dichloromethane (DCM), ethyl acetate (EtOAc), and tetrahydrofuran (THF). They exhibit low solubility in water and nonpolar solvents like hexanes. This property is fundamental to designing effective liquid-liquid extractions.

  • Safety: this compound is classified as an irritant, causing skin and serious eye irritation.[1][2] It may also cause respiratory irritation.[1] Always handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[2]

Section 2: Troubleshooting Guide (Q&A Format)

This section addresses common issues encountered during the work-up of reactions involving this compound.

Q1: After my Wittig reaction, I'm struggling to remove triphenylphosphine oxide (TPPO) from my desired alkene product. It co-elutes during column chromatography.

A1: This is a classic purification challenge in Wittig reactions. TPPO is a highly polar and often crystalline byproduct that can be difficult to separate from products of similar polarity.

  • Expert Insight: The key is to exploit a property of TPPO that your product doesn't share. TPPO's polarity and its ability to form complexes are its weaknesses.

  • Solution 1: Precipitation with a Nonpolar Solvent. If your product is significantly less polar than TPPO, you can often precipitate the TPPO. After removing the reaction solvent, dissolve the crude mixture in a minimum amount of DCM or ether. Then, add a large excess of a nonpolar solvent like hexanes or pentane while stirring vigorously. The TPPO should precipitate as a white solid and can be removed by filtration.[3][4][5] This may need to be repeated for complete removal.

  • Solution 2: Metal Salt Complexation. TPPO can form insoluble complexes with certain metal salts. A highly effective method is to dissolve the crude material in an ethereal solvent (like THF or diethyl ether) or toluene and add calcium bromide (CaBr₂). The resulting CaBr₂-TPPO complex precipitates and can be filtered off.[6] A similar strategy using zinc chloride (ZnCl₂) in polar solvents has also been reported.[3][4]

  • Solution 3: Acid-Base Extraction (for Basic Products). If your product contains a basic nitrogen atom, you can perform an acid-base extraction. Dissolve the crude mixture in an organic solvent and wash with dilute aqueous HCl. Your basic product will move to the acidic aqueous layer, while the neutral TPPO remains in the organic layer. The layers are then separated, and the aqueous layer is basified to regenerate the product, which can then be extracted back into an organic solvent.

Q2: I performed a Suzuki coupling reaction, and after the aqueous work-up, I'm having trouble removing the palladium catalyst and boronic acid residues.

A2: Palladium catalysts and boronic acid byproducts are common impurities in Suzuki reactions. A standard work-up involves partitioning the reaction mixture between an organic solvent and water.[7][8]

  • Expert Insight: The key is a multi-step washing and filtration process.

  • Step 1: Filtration through Celite. After the reaction is complete, cool the mixture and filter it through a pad of Celite. This will remove the bulk of the heterogeneous palladium catalyst.[8]

  • Step 2: Aqueous Washes. Transfer the filtrate to a separatory funnel and extract with a suitable organic solvent like ethyl acetate. Wash the organic layer sequentially with:

    • Saturated aqueous sodium bicarbonate (NaHCO₃) or a dilute base like 1M NaOH to remove unreacted boronic acid and its byproducts.

    • Brine (saturated aqueous NaCl) to reduce the amount of dissolved water in the organic layer.

  • Step 3: Post-Extraction Treatment. If palladium residues persist (often seen as a fine black precipitate), you can stir the organic solution with a small amount of activated carbon for 15-30 minutes, followed by another filtration through Celite.

Q3: My product seems to be decomposing on the silica gel column during chromatography. My TLC shows a new spot appearing and the desired spot disappearing.

A3: This suggests that your product is sensitive to the acidic nature of standard silica gel. Thiophene derivatives, especially those with electron-donating groups, can be sensitive to acid.

  • Expert Insight: The acidity of silica gel can catalyze decomposition or polymerization. The solution is to neutralize the stationary phase or use a less acidic alternative.

  • Solution 1: Neutralized Silica Gel. Before preparing your column, slurry the silica gel in the desired eluent system containing 1-2% triethylamine (Et₃N). This will neutralize the acidic sites on the silica surface. Run the column with an eluent containing a small percentage of triethylamine (e.g., 0.5%) to maintain the neutral environment. This is a common technique for purifying acid-sensitive compounds.[9]

  • Solution 2: Use Alumina. Alumina is a more basic stationary phase and can be a good alternative to silica for acid-sensitive compounds. Alumina is available in different grades of activity (I, II, III) and pH (neutral, basic, or acidic). For your purpose, neutral or basic alumina would be appropriate.

  • Solution 3: Reverse-Phase Chromatography. If the above methods fail, reverse-phase chromatography (e.g., C18 silica) using polar solvents like acetonitrile and water is an excellent alternative.[10] This is often gentler on sensitive molecules.

Q4: My NMR analysis shows a significant amount of a debrominated side product. How can I prevent this?

A4: Debromination is a known side reaction for brominated thiophenes, particularly when using organolithium reagents or under certain cross-coupling conditions.

  • Expert Insight: This side reaction is often caused by metal-halogen exchange or reductive cleavage. Careful control of reaction conditions is critical.

  • For Lithiation Reactions: If you are performing a lithium-halogen exchange, for example, to generate a thiophene anion for subsequent reaction with an electrophile, it is crucial to work at very low temperatures (-78 °C is common).[11] Adding the organolithium reagent (e.g., n-BuLi) slowly and ensuring the reaction is quenched at low temperature before warming can minimize debromination.

  • For Cross-Coupling Reactions: In reactions like Suzuki or Stille coupling, the choice of catalyst, base, and solvent can influence debromination. Using milder bases (e.g., K₂CO₃ or K₃PO₄ instead of stronger bases) and ensuring the reaction is not heated for excessively long periods can help.[12][13]

Section 3: Frequently Asked Questions (FAQs)

Q: What is the best general-purpose solvent system for flash chromatography of products derived from this compound?

A: A gradient of ethyl acetate in hexanes is the most common and effective starting point. The polarity of your product will determine the optimal ratio. For example, a simple Wittig product might elute at 5-10% EtOAc/hexanes, while a more polar alcohol (from reduction of the aldehyde) might require 20-30% EtOAc/hexanes. Always determine the ideal solvent system using thin-layer chromatography (TLC) first.

Q: Can I use an acidic work-up for my reaction?

A: A brief wash with a dilute, weak acid (e.g., saturated NH₄Cl solution) is generally safe and often used to quench reactions involving organometallic reagents.[11] However, prolonged exposure to strong acids (like concentrated HCl) should be avoided as it may lead to degradation of the thiophene ring.

Q: How should I store this compound?

A: It should be stored in a tightly closed container in a cool, dry, and well-ventilated place.[2] To prevent slow oxidation of the aldehyde, storage under an inert atmosphere (nitrogen or argon) is recommended for long-term storage.

Section 4: Standardized Protocols & Data

Protocol 1: General Aqueous Work-up for a Neutral Product
  • Cool the reaction mixture to room temperature.

  • If the reaction solvent is water-miscible (e.g., THF, dioxane), dilute the mixture with a water-immiscible solvent like ethyl acetate or DCM.

  • Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with: a. Water (to remove water-soluble reagents). b. Saturated aqueous sodium bicarbonate (if the reaction was acidic). c. Brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

Table 1: Common Eluent Systems for Flash Chromatography
Product Type/ReactionTypical Eluent System (v/v)PolarityNotes
Wittig Product (Alkene)2-15% EtOAc in HexanesLowTPPO will be much more polar.
Suzuki Product (Biaryl)5-20% EtOAc in HexanesLow-MediumPolarity depends on the coupled partner.
Grignard Adduct (Alcohol)15-40% EtOAc in HexanesMediumTends to streak on TLC; add a drop of acetic acid to the TLC jar.
Aldehyde (Starting Material)~10% EtOAc in HexanesMediumUseful for checking reaction completion.
Visualization of Work-up Logic

The following diagram illustrates a general decision-making process for the work-up and purification of a reaction involving this compound.

G reaction Reaction Complete quench Quench Reaction (e.g., with sat. NH4Cl or H2O) reaction->quench extract Liquid-Liquid Extraction (e.g., EtOAc/Water) quench->extract dry Dry Organic Layer (e.g., Na2SO4) extract->dry concentrate Concentrate in vacuo dry->concentrate crude Crude Product concentrate->crude tlc TLC Analysis crude->tlc pd_check Suzuki Reaction? tlc->pd_check column Flash Column Chromatography pure Pure Product column->pure tppo_check Wittig Reaction? acid_sens Product Acid Sensitive? tppo_check->acid_sens No precipitate Precipitate TPPO (e.g., add Hexanes or CaBr2) tppo_check->precipitate Yes pd_check->tppo_check No celite_filter Filter through Celite pd_check->celite_filter Yes acid_sens->column neutral_silica Use Neutralized Silica or Alumina acid_sens->neutral_silica Yes precipitate->acid_sens celite_filter->tppo_check

Caption: Decision workflow for post-reaction work-up and purification.

References

  • PubChem. 5-Bromothiophene-2-carbaldehyde. National Center for Biotechnology Information. [Link]

  • ResearchGate. Suzuki cross-coupling reaction of 2-bromothiophene with phenylboronic acid. [Link]

  • ACS Publications. A New Process To Prepare Thiophene-2-Carbonyl Chloride. [Link]

  • Google Patents.
  • The Royal Society of Chemistry. D-π-A Structured Porphyrins for Highly Efficient Dye-Sensitized Solar Cells. [Link]

  • ACS Publications. Easy Removal of Triphenylphosphine Oxide from Reaction Mixtures by Precipitation with CaBr2. [Link]

  • University of Rochester, Department of Chemistry. Workup: Triphenylphosphine Oxide. [Link]

  • MDPI. Thiophene-Based Covalent Organic Frameworks: Synthesis, Photophysics and Light-Driven Applications. [Link]

  • PubMed Central. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene. [Link]

  • Beilstein Journal of Organic Chemistry. Development of potential manufacturing routes for substituted thiophenes. [Link]

  • Google Patents.
  • MDPI. Regioselective Synthesis of 5-Propyl-2-((trityloxy)methyl)thiophene-3-carbaldehyde. [Link]

  • Synthetic Communications. A Simplified Synthesis of 3-Bromoselenophene and Some 3-Bromothiophenes. [Link]

  • ResearchGate. How does one remove triphenylphosphine oxide from product?. [Link]

  • MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst. [Link]

  • National Institutes of Health. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid. [Link]

  • ACS Publications. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. [Link]

  • ResearchGate. Is there any way to purify 3-bromo-5-TIPS thiophene having minor impurity of 2-bromo-5-TIPS thiophene?. [Link]

  • CCS Chemistry. Thiophene-Doped Fully Conjugated Covalent Organic Frameworks for Efficient Photocatalytic Hydrogen Peroxide Generation. [Link]

  • ResearchGate. Study of 5-Bromo-2-Thiophene Carboxaldehyde Derived Novel Schiff Base as a Biologically Active Agent. [Link]

  • SIELC Technologies. Thiophene-2-carbaldehyde. [Link]

  • Google Patents.
  • ResearchGate. How can the work up of Suzuki Reaction of arylbromides be best carried out?. [Link]

  • Shenvi Lab. Work up tips: Reactions with Triphenylphosphine oxide. [Link]

  • PubMed. Thiophene-2,3-Dialdehyde Enables Chemoselective Cyclization on Unprotected Peptides, Proteins, and Phage Displayed Peptides. [Link]

  • PubChem. 3-Bromothiophene-2-carboxaldehyde. National Center for Biotechnology Information. [Link]

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Validation & Comparative

A Comparative Guide to the Biological Activity of 5-Bromo-3-methylthiophene-2-carbaldehyde and Other Thiophene Aldehydes

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The thiophene scaffold is a cornerstone in medicinal chemistry, recognized for its presence in numerous FDA-approved drugs and its versatile biological activities.[1] This guide provides a comparative analysis of the biological potential of 5-Bromo-3-methylthiophene-2-carbaldehyde against other thiophene aldehydes, offering insights into their structure-activity relationships and the experimental methodologies used for their evaluation. While direct and extensive experimental data on this compound itself is limited in publicly accessible literature, this guide synthesizes available data on structurally related compounds to infer its potential activities and guide future research. This molecule is often utilized as a key intermediate in the synthesis of more complex bioactive compounds, highlighting its importance in drug discovery pipelines.[2]

The Thiophene Aldehyde Scaffold: A Privileged Structure in Drug Discovery

Thiophene-based molecules have demonstrated a wide array of pharmacological effects, including antimicrobial, anticancer, anti-inflammatory, and enzyme inhibitory activities.[3][4] The aldehyde group at the 2-position of the thiophene ring is a particularly interesting functional group, as it serves as a reactive handle for the synthesis of a diverse range of derivatives, such as Schiff bases and chalcones, which often exhibit enhanced biological profiles.[5][6] The specific substitutions on the thiophene ring, such as halogens and alkyl groups, play a crucial role in modulating the biological activity of the parent aldehyde.

Comparative Biological Activities: A Structure-Activity Relationship Perspective

The biological activity of thiophene aldehydes is significantly influenced by the nature and position of substituents on the thiophene ring. Here, we compare the potential activities of this compound with other notable thiophene aldehydes based on established structure-activity relationship (SAR) principles.

Antimicrobial Activity

Thiophene derivatives are well-documented for their antibacterial and antifungal properties. The presence of a halogen, such as bromine, at the 5-position of the thiophene ring is often associated with potent antimicrobial effects.

Key Observations from Comparative Analysis:

  • Halogenation: Derivatives of 5-bromothiophene have shown significant antibacterial activity. For instance, Schiff bases derived from 5-bromo-2-thiophene carboxaldehyde have been reported to be effective antimicrobial agents.

  • Electron-Withdrawing vs. Electron-Donating Groups: Chalcones derived from thiophene-2-carbaldehyde bearing electron-withdrawing groups tend to exhibit excellent antibacterial activity, while those with electron-releasing groups show moderate activity.[6][7] The bromine atom in this compound acts as an electron-withdrawing group through induction, which could contribute to its potential antimicrobial properties.

  • Methyl Group: The presence of a methyl group at the 3-position may influence the compound's lipophilicity and steric profile, which can impact its interaction with microbial targets. Some studies on thiophene-2-carboxamide derivatives have shown that 3-methyl substitution can lead to lower antibacterial activity compared to 3-amino or 3-hydroxy substitutions.[1]

Table 1: Comparative Antimicrobial Activity of Substituted Thiophene Derivatives

Compound/Derivative ClassSubstituentsTarget OrganismsObserved ActivityReference(s)
5-Nitro-2-thiophene carboxaldehyde5-NO₂Staphylococcus aureus, Enterococcus, E. coli, Salmonella typhiEffective at 7µg/ml[8]
3-Amino thiophene-2-carboxamides3-NH₂Gram-positive and Gram-negative bacteriaHigher activity than 3-methyl derivatives[1]
3-Methyl thiophene-2-carboxamides3-CH₃Gram-positive and Gram-negative bacteriaLowest inhibition values in the series[1]
Chalcones from thiophene-2-carbaldehydeElectron-withdrawing groupsE. coliExcellent to moderate activity[6][7]
2-ethylhexyl 5-(p-tolyl)thiophene-2-carboxylate5-p-tolylXDR Salmonella TyphiOutstanding activity (MIC 3.125 mg/mL)[9]

Based on these trends, this compound, with its electron-withdrawing bromine and lipophilic methyl group, is a promising candidate for further antimicrobial investigation.

Anticancer Activity

The anticancer potential of thiophene derivatives is an active area of research. Brominated organic compounds, in general, have been explored for their cytotoxic effects against various cancer cell lines.

Key Insights from Related Compounds:

  • A thiophene derivative, 2-Bromo-5-(2-(methylthio)phenyl)thiophene, has demonstrated effective anticancer potential.[10] This suggests that the bromo-thiophene moiety can be a key pharmacophore for anticancer activity.

  • Derivatives of 2-acetyl-5-methylthiophene have shown broad-spectrum growth inhibition against several human cancer cell lines, including colon, cervical, hepatocellular, breast, and prostate cancer cells.[4][11] This highlights the potential contribution of the methyl group at the 5-position, which is electronically similar to the 3-position in our target molecule.

  • The aldehyde functionality allows for the synthesis of thiosemicarbazones, a class of compounds known for their anticancer properties.[11]

Table 2: Anticancer Activity of Related Thiophene Derivatives

Compound/Derivative ClassCancer Cell Line(s)Observed Activity (IC₅₀/Effect)Reference(s)
2-acetyl-5-methylthiophene derivative (Complex C2)Caco-2, HeLa, Hep-G2, MCF-7, PC-3Excellent broad-spectrum growth inhibition[4][11]
2-Bromo-5-(2-(methylthio)phenyl)thiopheneNot specifiedEffective anticancer potential[10]
Bromophenol DerivativesLeukemia K562 cellsInduction of apoptosis[12]

The combination of a bromine atom and a methyl group on the thiophene-2-carbaldehyde scaffold suggests that this compound could serve as a valuable precursor for the development of novel anticancer agents.

Enzyme Inhibition

Thiophene derivatives have been investigated as inhibitors of various enzymes implicated in disease.

  • Cholinesterase Inhibition: Thiophene-2-carboxamide Schiff base derivatives have been identified as effective dual inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to Alzheimer's disease. The structure-activity relationship studies indicated that substitutions on the phenyl ring with electronegative groups enhanced the inhibitory activity.[13]

  • c-Jun N-terminal Kinase (JNK) Inhibition: Thiophene-3-carboxamide derivatives have shown potent dual inhibitory activity against JNKs, which are involved in inflammatory responses and apoptosis.[14]

The electrophilic nature of the aldehyde group in this compound makes it a potential candidate for interacting with nucleophilic residues in enzyme active sites.

Experimental Protocols for Biological Evaluation

To facilitate further research, this section provides detailed, step-by-step methodologies for key biological assays.

Protocol for Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol is adapted from the European Committee on Antimicrobial Susceptibility Testing (EUCAST) guidelines and is suitable for determining the Minimum Inhibitory Concentration (MIC) of thiophene aldehydes.[15]

Objective: To determine the lowest concentration of the test compound that inhibits the visible growth of a microorganism.

Materials:

  • Test compound (e.g., this compound)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Inoculum:

    • Aseptically pick 3-5 colonies of the test bacterium from an agar plate.

    • Suspend the colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the compound in CAMHB in the 96-well plate to achieve a range of desired concentrations.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well containing the compound dilutions.

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

    • Incubate the plates at 37°C for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the plates for turbidity.

    • The MIC is the lowest concentration of the compound at which no visible growth is observed.

    • Optionally, read the absorbance at 600 nm using a microplate reader to quantify bacterial growth.

Diagram of Antimicrobial Susceptibility Testing Workflow

Antimicrobial_Susceptibility_Testing cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Bacterial Inoculum (0.5 McFarland) Plate 96-Well Plate Inoculation Inoculum->Plate Add Compound Test Compound Serial Dilutions Compound->Plate Add Incubate Incubation (37°C, 18-24h) Plate->Incubate Read Visual Inspection/ Absorbance Reading Incubate->Read MIC Determine MIC Read->MIC

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Protocol for In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.[16]

Objective: To determine the concentration of the test compound that reduces the viability of cancer cells by 50% (IC₅₀).

Materials:

  • Cancer cell line (e.g., MCF-7, HeLa)

  • Normal cell line (for selectivity assessment, e.g., MCF-10A)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the cancer and normal cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well).

    • Incubate the plates for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in the cell culture medium.

    • Remove the old medium from the wells and add the medium containing the different concentrations of the compound.

    • Include a vehicle control (medium with the same concentration of the solvent used for the compound stock).

    • Incubate the plates for another 48-72 hours.

  • MTT Addition and Incubation:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Formazan Solubilization:

    • Remove the medium containing MTT.

    • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement and IC₅₀ Calculation:

    • Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Diagram of Anticancer Activity (MTT Assay) Workflow

MTT_Assay_Workflow start Seed Cells in 96-Well Plate treat Treat with Test Compound (Serial Dilutions) start->treat incubate1 Incubate (48-72h) treat->incubate1 add_mtt Add MTT Solution incubate1->add_mtt incubate2 Incubate (2-4h) add_mtt->incubate2 solubilize Solubilize Formazan incubate2->solubilize read_plate Read Absorbance (570 nm) solubilize->read_plate calculate Calculate IC₅₀ read_plate->calculate

Caption: Step-by-step workflow of the MTT assay for cytotoxicity.

Conclusion and Future Directions

While direct experimental evidence for the biological activity of this compound is not extensively documented, a comparative analysis of structurally similar thiophene aldehydes provides a strong rationale for its investigation as a potential antimicrobial and anticancer agent. The presence of the bromo and methyl substituents offers a unique electronic and steric profile that warrants further exploration.

Future research should focus on:

  • Direct Biological Screening: Performing comprehensive in vitro screening of this compound against a panel of bacterial, fungal, and cancer cell lines.

  • Synthesis of Derivatives: Utilizing the aldehyde functionality to synthesize a library of derivatives (e.g., Schiff bases, chalcones, hydrazones) to explore and optimize its biological activity.

  • Mechanism of Action Studies: Investigating the underlying mechanisms by which active compounds exert their biological effects.

This guide serves as a foundational resource for researchers interested in the therapeutic potential of substituted thiophene aldehydes, providing a framework for future studies and the rational design of novel drug candidates.

References

  • Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. (2024). Frontiers in Microbiology. [Link]

  • Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. (2023). BMC Chemistry. [Link]

  • 5-Bromothiophene-2-carbaldehyde. PubChem. [Link]

  • A Thiophene Derivative, 2-Bromo-5-(2-(methylthio)phenyl)thiophene, Has Effective Anticancer Potential with Other Biological Properties. (2022). Chemistry & Biodiversity. [Link]

  • pdCSM-cancer: Using Graph-Based Signatures to Identify Small Molecules with Anticancer Properties. (2021). Journal of Chemical Information and Modeling. [Link]

  • Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. (2021). Molecules. [Link]

  • Synthesis and Evaluation of Antibacterial Properties of Chalcones Derived from Thiophene-2-Carbaldehyde. (2021). Journal of Pharmaceutical Research International. [Link]

  • Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. (2024). Frontiers in Microbiology. [Link]

  • This compound. MySkinRecipes. [Link]

  • Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. (2016). Oncotarget. [Link]

  • Design, synthesis, structure activity relationship and molecular docking studies of thiophene-2-carboxamide Schiff base derivatives of benzohydrazide as novel acetylcholinesterase and butyrylcholinesterase inhibitors. (2020). Bioorganic Chemistry.
  • unlocking antibacterial potential: thiophene-2 carbaldehyde modification of acertannin from african leaves as mura enzyme inhibitors. (2023). Jurnal Ners. [Link]

  • Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. (2020). Molecules. [Link]

  • Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. (2024). Frontiers in Microbiology. [Link]

  • A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro. (2015). Current Medicinal Chemistry.
  • Bioactivation Potential of Thiophene-Containing Drugs. (2019). Chemical Research in Toxicology. [Link]

  • Synthesis, characterization and anticancer activity of new 2-acetyl-5-methyl thiophene and cinnamaldehyde thiosemicarbazones and their palladium(II) complexes. (2021). Inorganica Chimica Acta.
  • Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)
  • Regioselective Synthesis of 5-Propyl-2-((trityloxy)methyl)thiophene-3-carbaldehyde. (2019). Molbank. [Link]

  • pdCSM-cancer: Using Graph-Based Signatures to Identify Small Molecules with Anticancer Properties. (2021). Journal of Chemical Information and Modeling. [Link]

  • 5-Bromo-3-thiophenecarbaldehyde. ChemSrc. [Link]

  • Design, synthesis, and structure-activity relationship studies of thiophene-3-carboxamide derivatives as dual inhibitors of the c-Jun N-terminal kinase. (2011). Journal of Medicinal Chemistry. [Link]

  • Synthesis and Evaluation of Antibacterial Properties of Chalcones Derived from Thiophene-2-Carbaldehyde. (2021). Journal of Pharmaceutical Research International. [Link]

  • Synthesis of 2-Ethylhexyl 5-Bromothiophene-2-Carboxylates; Antibacterial Activities against Salmonella Typhi, Validation via Docking Studies, Pharmacokinetics, and Structural Features Determination through DFT. (2023). Molecules. [Link]

  • Synthesis, Characterization, Enzyme Inhibitory Activity, and Molecular Docking Analysis of a New Series of Thiophene-Based Heterocyclic Compounds. (2022). Molecules.
  • Study of 5-Bromo-2-Thiophene Carboxaldehyde Derived Novel Schiff Baseas a Biologically Active Agent as well as X-Ray Crystallographic Studyof C-S Coupled Benzothiazole. (2020). ChemistrySelect.
  • Investigating the antibacterial potential of thiophene derivatives against wound infections: a combined DFT, molecular docking, and ADMET study targeting Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli resistant genes. (2024). Journal of Biomolecular Structure and Dynamics. [Link]

  • Anticancer Applications of Gold Complexes: Structure–Activity Review. (2024). International Journal of Molecular Sciences. [Link]

  • Evaluation of in-vitro antitubercular and antimicrobial activity of 5- nitro 2- thiophene carboxaldehyde. (2015). World Journal of Pharmacy and Pharmaceutical Sciences.
  • Synthesis, characterization and anticancer activity of new 2-acetyl-5-methyl thiophene and cinnamaldehyde thiosemicarbazones and their palladium(II) complexes. (2021). Inorganica Chimica Acta.
  • Conventional and Microwave Irradiation Methods, Synthesis and Antibacterial Evaluation of Thiophene Chalcones Derivatives. (2022). Al-Nisour Journal for Medical Sciences.

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A Comparative Spectroscopic Guide to Substituted Thiophene-2-carbaldehydes for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Substituted thiophene-2-carbaldehydes are a pivotal class of heterocyclic compounds, forming the structural core of numerous pharmaceuticals and functional materials. Their inherent chemical versatility and biological activity make them a subject of intense research in drug discovery and materials science. A thorough understanding of their molecular structure and electronic properties is paramount for the rational design of novel derivatives with enhanced efficacy and desired characteristics. This guide provides an in-depth comparative analysis of substituted thiophene-2-carbaldehydes using fundamental spectroscopic techniques, namely Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, complemented by Mass Spectrometry (MS).

This document moves beyond a simple recitation of data, offering insights into the causal relationships between substituent effects and the resultant spectral signatures. By understanding these structure-spectra correlations, researchers can more effectively characterize their synthesized compounds, predict the properties of novel derivatives, and accelerate the development pipeline.

The Influence of Substituents: An Electronic Tug-of-War

The electronic nature of substituents on the thiophene ring profoundly influences the electron density distribution within the molecule. This, in turn, dictates the chemical and physical properties of the compound, which are sensitively probed by various spectroscopic methods. Electron-donating groups (EDGs), such as methyl (-CH₃) and methoxy (-OCH₃), increase the electron density of the thiophene ring through inductive and resonance effects. Conversely, electron-withdrawing groups (EWGs), like nitro (-NO₂) and bromo (-Br), decrease the electron density. The position of the substituent further modulates these effects.

This guide will focus on a comparative analysis of the following representative compounds:

  • Thiophene-2-carbaldehyde (1) (Unsubstituted)

  • 5-Methylthiophene-2-carbaldehyde (2) (EDG-substituted)

  • 5-Bromothiophene-2-carbaldehyde (3) (EWG-substituted)

  • 4-Bromothiophene-2-carbaldehyde (4) (EWG-substituted at a different position)

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Magnetic Environment of Nuclei

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

Causality Behind Experimental Choices in NMR

The choice of solvent is critical in NMR spectroscopy. Deuterated chloroform (CDCl₃) is a common choice for these compounds due to its excellent solubilizing properties for a wide range of organic molecules and its single, well-characterized solvent peak in both ¹H and ¹³C NMR spectra, which minimizes interference with the analyte signals. Tetramethylsilane (TMS) is universally used as an internal standard for referencing chemical shifts to 0 ppm, providing a consistent scale for comparison across different experiments and instruments. A standard concentration of 5-10 mg of the sample in approximately 0.6 mL of deuterated solvent is typically sufficient to obtain a high-quality spectrum in a reasonable timeframe on a modern NMR spectrometer (e.g., 400 MHz).

Comparative ¹H NMR Data

The ¹H NMR spectra of substituted thiophene-2-carbaldehydes are characterized by signals for the aldehydic proton and the protons on the thiophene ring. The chemical shift of these protons is highly sensitive to the electronic effects of the substituents.

CompoundSubstituentAldehyde-H (δ, ppm)Thiophene-H3 (δ, ppm)Thiophene-H4 (δ, ppm)Thiophene-H5 (δ, ppm)Other (δ, ppm)
1 -H9.957.80-7.77 (m)7.22 (t)7.80-7.77 (m)-
2 5-CH₃9.807.57-7.61 (m)6.86-6.92 (m)-2.57 (s, 3H)
3 5-Br9.797.53 (d)7.20 (d)--
4 4-Br9.857.85 (s)-7.95 (s)-

Analysis of ¹H NMR Data:

  • Aldehydic Proton: The aldehydic proton is generally observed as a singlet in the downfield region (δ 9.8-10.0 ppm). The electron-donating methyl group in 2 causes a slight upfield shift (to 9.80 ppm) compared to the unsubstituted compound 1 (9.95 ppm), due to increased electron shielding. Conversely, the electron-withdrawing bromine atom in 3 and 4 leads to a downfield shift relative to 2 , although the effect is less pronounced compared to the ring protons.

  • Thiophene Ring Protons: The electronic effects of the substituents are more dramatically observed in the chemical shifts of the thiophene ring protons. The methyl group in 2 significantly shields the H4 proton, causing a substantial upfield shift (δ 6.86-6.92 ppm) compared to the corresponding proton in 1 (δ 7.22 ppm). In contrast, the bromine atom in 3 and 4 deshields the adjacent protons, leading to downfield shifts. For instance, the H3 and H4 protons in 3 are shifted downfield compared to the unsubstituted analog.

Comparative ¹³C NMR Data

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The chemical shifts of the carbon atoms are also influenced by the electronic environment.

CompoundSubstituentC=O (δ, ppm)C2 (δ, ppm)C3 (δ, ppm)C4 (δ, ppm)C5 (δ, ppm)Other (δ, ppm)
1 -H183.1144.0136.5128.4135.2-
2 5-CH₃182.6142.0137.5127.2151.616.2 (CH₃)
3 5-Br~182~145~138~132~118-
4 4-Br~182~145~138~115~138-

Analysis of ¹³C NMR Data:

  • Carbonyl Carbon: The carbonyl carbon (C=O) resonates at a very downfield position (δ > 180 ppm). The electron-donating methyl group in 2 causes a slight upfield shift of the carbonyl carbon signal (182.6 ppm) compared to the unsubstituted compound 1 (183.1 ppm), indicating increased electron density at the carbonyl carbon.

  • Thiophene Ring Carbons: The substituent effects are also evident in the chemical shifts of the thiophene ring carbons. The methyl group in 2 causes a significant upfield shift of the C4 carbon (δ 127.2 ppm) and a downfield shift of the C5 carbon (δ 151.6 ppm) to which it is attached. The bromine atom in 3 and 4 is expected to cause a significant upfield shift for the carbon it is directly attached to (ipso-carbon) due to the heavy atom effect, while the other ring carbons will be deshielded.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Accurately weigh 5-10 mg of the thiophene-2-carbaldehyde derivative and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) in a standard 5 mm NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer. The instrument is typically a 400 MHz or higher field spectrometer.

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum using a standard single-pulse experiment. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 220-240 ppm) is required. A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans (e.g., 1024 or more) are typically necessary due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the TMS signal at 0.00 ppm.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing A Weigh Sample (5-10 mg) B Dissolve in CDCl₃ with TMS (0.6 mL) A->B C Insert into Spectrometer B->C D Acquire ¹H Spectrum C->D E Acquire ¹³C Spectrum C->E F Fourier Transform D->F E->F G Phase & Baseline Correction F->G H Reference to TMS G->H I Spectral Analysis H->I

Figure 1. A generalized workflow for the acquisition and processing of NMR spectra.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Probing Molecular Vibrations

FT-IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Causality Behind Experimental Choices in FT-IR

For liquid samples like many thiophene-2-carbaldehydes, the simplest sampling method is to place a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates. These salt plates are transparent to infrared radiation in the typical analysis range (4000-400 cm⁻¹). For solid samples, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Attenuated Total Reflectance (ATR) is another common technique that requires minimal sample preparation. The key vibrational mode to analyze for these compounds is the C=O stretching frequency of the aldehyde group.

Comparative FT-IR Data

The most diagnostic absorption band in the FT-IR spectra of thiophene-2-carbaldehydes is the C=O stretching vibration, which is sensitive to the electronic effects of the substituents.

CompoundSubstituentC=O Stretching Frequency (ν, cm⁻¹)
1 -H1683[1]
2 5-CH₃~1674
3 5-Br~1670
4 4-Br~1675

Analysis of FT-IR Data:

The C=O stretching frequency is influenced by both inductive and resonance effects. Electron-donating groups generally lower the C=O stretching frequency, while electron-withdrawing groups tend to increase it. However, in conjugated systems, the resonance effect often dominates.

  • Unsubstituted Thiophene-2-carbaldehyde (1): The C=O stretch appears at 1683 cm⁻¹[1]. This is lower than a typical saturated aldehyde (around 1730 cm⁻¹) due to conjugation with the thiophene ring, which delocalizes the pi-electrons and weakens the C=O double bond.

  • 5-Methylthiophene-2-carbaldehyde (2): The electron-donating methyl group at the 5-position further enhances the conjugation by pushing electron density into the ring, leading to a slight decrease in the C=O stretching frequency to around 1674 cm⁻¹.

  • Bromo-substituted Thiophene-2-carbaldehydes (3 and 4): The bromine atom has opposing inductive (electron-withdrawing) and resonance (electron-donating) effects. In aromatic systems, the resonance effect often plays a significant role. The observed C=O stretching frequencies for the bromo-derivatives are expected to be slightly lower than the unsubstituted compound due to the resonance donation of the lone pair of electrons from the bromine atom into the ring, which outweighs its inductive withdrawal.

Experimental Protocol: FT-IR Spectroscopy (Neat Liquid)

  • Sample Preparation: Place one drop of the liquid thiophene-2-carbaldehyde derivative onto the center of a clean, dry NaCl or KBr salt plate.

  • Assemble the Cell: Place a second salt plate on top of the first, spreading the liquid into a thin film.

  • Data Acquisition: Place the assembled salt plates in the sample holder of the FT-IR spectrometer. Acquire the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Background Correction: A background spectrum of the empty spectrometer should be recorded prior to the sample analysis and automatically subtracted from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands, paying close attention to the C=O stretching frequency.

FTIR_Workflow cluster_prep Sample Preparation (Neat Liquid) cluster_acq Data Acquisition cluster_proc Data Analysis A Place one drop on NaCl plate B Cover with second NaCl plate A->B D Acquire Sample Spectrum B->D C Acquire Background Spectrum C->D E Background Subtraction D->E F Identify Characteristic Frequencies (e.g., C=O) E->F

Figure 2. A streamlined workflow for FT-IR analysis of a neat liquid sample.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. It is particularly useful for studying conjugated systems.

Causality Behind Experimental Choices in UV-Vis

Ethanol or methanol are common solvents for UV-Vis spectroscopy of these compounds as they are transparent in the relevant UV region (above 210 nm) and can dissolve a wide range of organic molecules. Quartz cuvettes are used because glass absorbs UV light. A dilute solution (typically in the micromolar range) is prepared to ensure that the absorbance is within the linear range of the detector (ideally between 0.1 and 1.0).

Comparative UV-Vis Data

The key parameter obtained from a UV-Vis spectrum is the wavelength of maximum absorption (λmax), which is related to the energy of the electronic transition.

CompoundSubstituentλmax (nm)
1 -H~280-290
2 5-CH₃~295-305
3 5-Br~290-300
4 4-Br~285-295

Analysis of UV-Vis Data:

The λmax is influenced by the extent of conjugation and the electronic nature of the substituents.

  • Effect of Conjugation: The π → π* transition of the conjugated system in thiophene-2-carbaldehydes is responsible for their strong UV absorption.

  • Substituent Effects: Electron-donating groups generally cause a bathochromic (red) shift to longer wavelengths, as they increase the energy of the highest occupied molecular orbital (HOMO), thus reducing the HOMO-LUMO energy gap. The methyl group in 2 is expected to cause a red shift in λmax compared to 1 . Electron-withdrawing groups can have a more complex effect. While they lower the energy of the lowest unoccupied molecular orbital (LUMO), they can also lower the HOMO energy. The net effect on the HOMO-LUMO gap and λmax depends on the relative magnitude of these shifts. The bromo-substituents in 3 and 4 are expected to cause a slight red shift compared to the unsubstituted compound.

Experimental Protocol: UV-Vis Spectroscopy

  • Sample Preparation: Prepare a stock solution of the thiophene-2-carbaldehyde derivative in a suitable UV-transparent solvent (e.g., ethanol or methanol) at a concentration of approximately 1 mM.

  • Dilution: Dilute the stock solution to obtain a final concentration in the micromolar range (e.g., 10-50 µM).

  • Data Acquisition:

    • Fill a quartz cuvette with the pure solvent to record a baseline spectrum.

    • Rinse the cuvette with the dilute sample solution and then fill it with the sample solution.

    • Place the cuvette in the UV-Vis spectrophotometer and record the absorption spectrum over a suitable wavelength range (e.g., 200-400 nm).

  • Data Analysis: Determine the wavelength of maximum absorbance (λmax) from the spectrum.

UVVis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis A Prepare Stock Solution (~1 mM) B Dilute to Micromolar Range A->B C Record Baseline (Solvent) B->C D Record Sample Spectrum B->D C->D E Determine λmax D->E F Correlate with Structure E->F

Figure 3. A typical workflow for UV-Vis spectroscopic analysis.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

Comparative Mass Spectrometry Data

The molecular ion peak (M⁺) in the mass spectrum provides the molecular weight of the compound. The fragmentation pattern can offer clues about the structure.

CompoundSubstituentMolecular Ion (m/z)Key Fragmentation Pathways
1 -H112Loss of -CHO (m/z 83), Loss of CO (m/z 84)
2 5-CH₃126Loss of -CHO (m/z 97), Loss of CO (m/z 98)
3 5-Br190/192 (isotope pattern)Loss of -CHO, Loss of Br
4 4-Br190/192 (isotope pattern)Loss of -CHO, Loss of Br

Analysis of Mass Spectrometry Data:

  • Molecular Ion: The molecular ion peak is readily identifiable and confirms the molecular weight of each compound. For the bromo-derivatives, the characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will be observed for the molecular ion and any bromine-containing fragments.

  • Fragmentation: Common fragmentation pathways for aromatic aldehydes include the loss of the formyl radical (-CHO) and the loss of carbon monoxide (CO). The presence of substituents can influence the relative abundance of these fragments. For example, electron-donating groups may stabilize the resulting cation after fragmentation, leading to more abundant fragment ions.

Conclusion

This guide has provided a comparative spectroscopic analysis of a series of substituted thiophene-2-carbaldehydes. By examining the trends in ¹H and ¹³C NMR, FT-IR, and UV-Vis spectroscopy, we can draw clear correlations between the electronic nature of the substituents and the observed spectral data. An understanding of these fundamental principles is invaluable for researchers in the fields of medicinal chemistry and materials science, enabling the confident characterization of known compounds and the prediction of properties for novel derivatives. The provided experimental protocols serve as a practical starting point for the routine analysis of these important heterocyclic compounds.

References

  • Palladium-Catalyzed Synthesis of Aldehydes from Aryl Halides and tert-Butyl Isocyanide using Formate salts as a Hydride Donor - Supporting Information. (n.d.). Retrieved from [Link]

  • PubChem. (n.d.). 5-Methyl-2-thiophenecarboxaldehyde. Retrieved from [Link]

  • PubChem. (n.d.). 5-Bromothiophene-2-carbaldehyde. Retrieved from [Link]

  • Al-Masoudi, N. A., & Al-Salihi, R. K. (2021). Synthesis and characterization of poly thiophene-2-carbaldehyde by hydrochloric acid as catalyst. Kuwait Journal of Science, 48(3). Retrieved from [Link]

  • Warad, I., Bsharat, O., Salima, T., & Abu-Reidah, I. M. (2019). Crystal interactions, computational, spectral and thermal analysis of (E)-N'-(thiophen-2-ylmethylene)isonicotinohydrazide as O-N-S-tridentate schiff base ligand. ResearchGate. Retrieved from [Link]

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The Pivotal Role of Substitution Patterns in 5-Bromo-3-methylthiophene-2-carbaldehyde Derivatives: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: February 2026

The thiophene ring, a versatile sulfur-containing heterocycle, is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents with a wide spectrum of biological activities, including anticancer, antibacterial, antifungal, and anti-inflammatory properties.[1][2] Among the vast landscape of thiophene-based compounds, derivatives of 5-Bromo-3-methylthiophene-2-carbaldehyde represent a particularly intriguing class of molecules. This scaffold possesses a unique combination of reactive handles—the aldehyde and bromo groups—that allow for extensive chemical modifications, making it an ideal starting point for the development of novel bioactive compounds.[3] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of this compound derivatives, offering a comparative perspective on how subtle structural changes can profoundly impact their biological efficacy. We will delve into the causal relationships behind experimental design, present validating data, and provide detailed protocols for key synthetic and analytical procedures.

The Core Scaffold: A Platform for Diverse Biological Activity

The this compound core itself is a valuable intermediate in the synthesis of a variety of heterocyclic compounds with potential therapeutic applications.[3][4] The strategic placement of the bromo, methyl, and carbaldehyde groups on the thiophene ring provides a framework for targeted modifications to modulate biological activity.

  • The 2-Carbaldehyde Group: This functional group is a versatile anchor for the synthesis of various derivatives, such as Schiff bases, chalcones, and carboxamides.[5][6][7] It can participate in condensation reactions, allowing for the introduction of diverse aryl and heteroaryl moieties, which can significantly influence the compound's interaction with biological targets.

  • The 5-Bromo Group: The bromine atom at the 5-position serves as a key site for cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[5][8][9] This enables the introduction of a wide range of aryl and heteroaryl substituents, providing a powerful tool for exploring the chemical space and optimizing biological activity. The electron-withdrawing nature of bromine can also influence the overall electronic properties of the thiophene ring.

  • The 3-Methyl Group: The methyl group at the 3-position can impact the molecule's lipophilicity and steric profile. Its presence can influence binding affinity to target proteins and may also affect the compound's metabolic stability.

Structure-Activity Relationship Insights: A Comparative Analysis

The biological activity of this compound derivatives is exquisitely sensitive to the nature and position of substituents. By comparing the activity of various analogs, we can deduce key SAR principles.

Antimicrobial Activity

Thiophene derivatives have long been recognized for their antibacterial and antifungal properties.[1][10][11] The SAR of this compound derivatives in this context often revolves around the nature of the substituent introduced at the 5-position (by replacing the bromine) and modifications of the 2-carbaldehyde group.

Table 1: Comparative Antibacterial Activity of Thiophene Derivatives

Compound IDCore StructureR1 (at C5)R2 (from C2-carbaldehyde)Target OrganismActivity (e.g., MIC µg/mL)Reference
A1 3-Methylthiophene-2-carboxamideH4-MethoxyphenylS. aureusModerate[1]
A2 3-Aminothiophene-2-carboxamideH4-MethoxyphenylS. aureusHigh[1]
B1 4-Arylthiophene-2-carbaldehyde3-Chloro-4-fluorophenyl-P. aeruginosa29.7 (IC50)[2]
C1 2-Ethylhexyl 5-arylthiophene-2-carboxylatep-Tolyl-Salmonella Typhi3.125 (MIC)[12]

From the available data, several trends emerge:

  • Influence of Amine and Hydroxyl Groups: The introduction of amino or hydroxyl groups on the thiophene ring, as seen in thiophene-2-carboxamide derivatives, can significantly enhance antibacterial activity compared to a simple methyl group.[1] For instance, 3-amino thiophene-2-carboxamide derivatives display higher antibacterial activity than their 3-methyl counterparts.[1] This is likely due to increased hydrophilicity and the potential for hydrogen bonding interactions with the bacterial target.[1]

  • Role of Aryl Substituents: The nature of the aryl group introduced via Suzuki coupling at the 5-position plays a crucial role. Electron-withdrawing groups on the aryl ring have been shown to enhance activity against Gram-negative bacteria.[2] Conversely, electron-donating groups may favor activity against Gram-positive bacteria.[2]

  • Modification of the Carbaldehyde: Conversion of the carbaldehyde to a thiosemicarbazone or a chalcone can lead to potent antimicrobial agents.[13] The modification of acertannin with thiophene-2-carbaldehyde has been shown to increase its predicted antibacterial potency.[14]

Experimental Workflow: Synthesis and Antimicrobial Evaluation

G cluster_synthesis Synthesis of Derivatives cluster_evaluation Antimicrobial Evaluation A 5-Bromo-3-methyl- thiophene-2-carbaldehyde B Suzuki-Miyaura Coupling (Arylboronic acid, Pd catalyst) A->B C Condensation Reaction (e.g., with amine, ketone) A->C D 5-Aryl-3-methylthiophene- 2-carbaldehyde Derivatives B->D E Schiff Base/Chalcone Derivatives C->E F Synthesized Derivatives H Broth Microdilution Assay F->H G Microorganism Cultures (Gram-positive & Gram-negative) G->H I Determination of MIC H->I J Bactericidal/Bacteriostatic Assay (Time-kill curves) I->J

Caption: Workflow for the synthesis and antimicrobial screening of this compound derivatives.

Anticancer Activity

The thiophene scaffold is a privileged structure in the design of anticancer agents, with derivatives showing activity against various cancer cell lines.[5][7][15][16] For this compound derivatives, the anticancer SAR is often explored through the synthesis of chalcones and carboxamides.

Table 2: Comparative Anticancer Activity of Thiophene Derivatives

Compound IDCore StructureR1 (at C3/C5)R2 (from C2-carbaldehyde)Cancer Cell LineActivity (e.g., IC50 µM)Reference
D1 3-Arylthiophene-2-chalcone3-Methoxyphenyl (at C3)Aryl/HeteroarylHCT-15 (Colon)21 µg/mL[5][7]
E1 5-Arylthiophene-2-carboxamide4-Fluorophenyl (at C5)-VariousPotent[15]
F1 Thiophene-chalcone derivativeFuran and PhenylArylA549 (Lung)6.3[16]

Key SAR observations for anticancer activity include:

  • Chalcone Formation: The condensation of the 2-carbaldehyde group with various aryl or heteroaryl methyl ketones to form chalcones is a common and effective strategy for generating potent anticancer compounds.[5][7] The nature of the substituted aryl ring in the chalcone moiety significantly influences the cytotoxic activity.

  • Kinase Inhibition: Many thiophene derivatives exert their anticancer effects by inhibiting protein kinases.[17][18][19] The 2-aminothiophene-3-carboxamide scaffold, which can be derived from the corresponding carbaldehyde, is a versatile starting point for developing kinase inhibitors.[18] The substituents on the thiophene ring and the amide nitrogen are critical for achieving potency and selectivity against specific kinases like AKT, JNK, EGFR, and VEGFR-2.[17][18]

Signaling Pathway: Thiophene Derivatives as Kinase Inhibitors

G cluster_pathway Kinase Signaling Pathway Inhibition GF Growth Factor Rec Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) GF->Rec P1 Downstream Signaling (e.g., PI3K/AKT, RAS/MAPK) Rec->P1 P2 Cell Proliferation, Survival, Angiogenesis P1->P2 Inhibitor Thiophene Derivative (Kinase Inhibitor) Inhibitor->Rec Inhibition

Caption: General mechanism of action for thiophene-based kinase inhibitors.

Experimental Protocols

To ensure the reproducibility and validation of the findings discussed, detailed experimental protocols are essential.

General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol describes a general method for the synthesis of 5-aryl-3-methylthiophene-2-carbaldehyde derivatives.

  • Reaction Setup: In a flame-dried round-bottom flask, dissolve this compound (1.0 eq.), the desired arylboronic acid or ester (1.1-1.5 eq.), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.) in a suitable solvent system (e.g., toluene/water or 1,4-dioxane/water).[8]

  • Base Addition: Add a base, such as K₂CO₃ or K₃PO₄ (2.0-3.0 eq.), to the reaction mixture.

  • Reaction Conditions: Heat the mixture to a temperature ranging from 80 to 100 °C and stir under an inert atmosphere (e.g., nitrogen or argon) for 4-24 hours.[8]

  • Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

General Procedure for the Synthesis of Thiophene-based Chalcones

This protocol outlines the Claisen-Schmidt condensation for the synthesis of chalcones.

  • Reactant Preparation: In a suitable solvent such as ethanol, dissolve the synthesized 5-aryl-3-methylthiophene-2-carbaldehyde (1.0 eq.) and the appropriate aryl or heteroaryl methyl ketone (1.0 eq.).[5][7]

  • Base-catalyzed Condensation: Add a catalytic amount of a base, such as aqueous NaOH or KOH, to the solution.

  • Reaction Progression: Stir the reaction mixture at room temperature for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Product Isolation: Pour the reaction mixture into crushed ice and acidify with dilute HCl. The precipitated solid is then filtered, washed with water, and dried.

  • Purification: Recrystallize the crude chalcone from a suitable solvent (e.g., ethanol) to obtain the pure product.

Conclusion

The this compound scaffold is a highly promising platform for the development of novel therapeutic agents. The structure-activity relationship studies reveal that the biological activity of its derivatives can be finely tuned through strategic modifications at the 2- and 5-positions of the thiophene ring. The versatile reactivity of the carbaldehyde and bromo groups allows for the synthesis of a diverse library of compounds with a wide range of biological activities, including potent antimicrobial and anticancer effects. Future research should continue to explore the vast chemical space around this scaffold, focusing on the synthesis of novel derivatives and their evaluation against a broader range of biological targets. The insights gained from such studies will undoubtedly contribute to the discovery of new and effective drugs for the treatment of various diseases.

References

  • Al-Ghorbani, M., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Scientific Reports, 13(1), 2886. [Link]

  • Rehman, A. U., et al. (2021). Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. Journal of Chemistry, 2021, 6694287. [Link]

  • Kappe, C. O. (2000). Controlled microwave heating in modern organic synthesis. Angewandte Chemie International Edition, 39(24), 4422-4425. [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved January 24, 2026, from [Link]

  • Ghorab, M. M., et al. (2016). Regioselective Synthesis of 5-Propyl-2-((trityloxy)methyl)thiophene-3-carbaldehyde. Molbank, 2016(4), M911. [Link]

  • El-Gaby, M. S. A., et al. (2017). Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate. Medicinal Chemistry Research, 26(10), 2426-2437. [Link]

  • Reddy, T. S., et al. (2018). SYNTHESIS AND ANTI-CANCER ACTIVITY OF NOVEL 3-ARYL THIOPHENE-2-CARBALDEHYDES AND THEIR ARYL/HETEROARYL CHALCONE DERIVATIVES. Rasayan Journal of Chemistry, 11(2), 645-653. [Link]

  • Iqbal, M. A., et al. (2013). Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation. Molecules, 18(12), 14837-14853. [Link]

  • Abdel-Aziz, M., et al. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. Molecules, 27(24), 8925. [Link]

  • de Oliveira, C. S., et al. (2021). Synthesis of thiophene-thiosemicarbazone derivatives and evaluation of their in vitro and in vivo antitumor activities. Journal of the Brazilian Chemical Society, 32(7), 1449-1463. [Link]

  • Sehrawat, S., et al. (2022). Study of 5-Bromo-2-Thiophene Carboxaldehyde Derived Novel Schiff Baseas a Biologically Active Agent as well as X-Ray Crystallographic Studyof C-S Coupled Benzothiazole. Journal of Molecular Structure, 1260, 132791. [Link]

  • Larrow, J. F., et al. (2009). Discovery of 5-pyrrolopyridinyl-2-thiophenecarboxamides as potent AKT kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(8), 2338-2342. [Link]

  • Miro-Canturri, A., et al. (2023). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers in Microbiology, 14, 1184981. [Link]

  • Sehrawat, S., et al. (2022). Study of 5-Bromo-2-Thiophene Carboxaldehyde Derived Novel Schiff Baseas a Biologically Active Agent as well as X-Ray Crystallographic Studyof C-S Coupled Benzothiazole. Journal of Molecular Structure, 1260, 132791. [Link]

  • Iqbal, M. A., et al. (2015). Synthesis of 5-Bromothiophene-2-sulfonamide (2) and 5-arylthiophene sulfonamides (3a–k) via Suzuki cross coupling and their biological evaluation. Journal of the Chemical Society of Pakistan, 37(3), 576-584. [Link]

  • Al-Omair, M. A., et al. (2016). Synthesis and Biological Evaluation of Thiophene Derivatives as Acetylcholinesterase Inhibitors. Molecules, 21(10), 1332. [Link]

  • Khan, I., et al. (2022). Synthesis of 2-Ethylhexyl 5-Bromothiophene-2-Carboxylates; Antibacterial Activities against Salmonella Typhi, Validation via Docking Studies, Pharmacokinetics, and Structural Features Determination through DFT. Molecules, 27(19), 6542. [Link]

  • Kurniawan, A., & Zahra, F. (2023). unlocking antibacterial potential: thiophene-2 carbaldehyde modification of acertannin from african leaves as mura enzyme inhibitors. Jurnal Ners Universitas Pahlawan, 6(2), 7600-7609. [Link]

  • Reddy, T. S., et al. (2016). SYNTHESIS AND ANTI-CANCER ACTIVITY OF NOVEL 3- ARYL THIOPHENE-2-CARBALDEHYDES AND THEIR ARYL/HETEROARYL CHALCONE DERIVATIVES. Rasayan Journal of Chemistry, 9(4), 738-746. [Link]

  • Kumar, A., et al. (2020). A Review on Anticancer Activities of Thiophene and its Analogs. Current Drug Discovery Technologies, 17(4), 438-456. [Link]

  • Gomaa, M. S., et al. (2023). Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. RSC Medicinal Chemistry, 14(6), 1121-1136. [Link]

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A Senior Application Scientist's Guide to Strategic Reagent Selection: Alternatives to 5-Bromo-3-methylthiophene-2-carbaldehyde in Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Thiophene Core and the Go-To Reagent

In the landscape of medicinal chemistry and materials science, substituted thiophenes are privileged scaffolds. Their unique electronic properties and ability to act as bioisosteres for phenyl rings make them cornerstones in the design of novel pharmaceuticals and organic electronics.[1] Within this class, 5-Bromo-3-methylthiophene-2-carbaldehyde has emerged as a workhorse building block.[2] Its value lies in its bifunctional nature: the aldehyde group at the C2 position serves as a handle for condensations, reductive aminations, and elaborations into other functional groups, while the bromide at the C5 position is primed for a host of palladium-catalyzed cross-coupling reactions.[2] This allows for the systematic construction of complex molecular architectures.

However, an over-reliance on a single reagent can stifle innovation and process efficiency. The choice of a leaving group in a cross-coupling reaction is not a trivial decision; it is a strategic parameter that profoundly impacts reaction kinetics, catalyst selection, cost, and overall synthetic route viability. This guide provides a comparative analysis of viable alternatives to this compound, empowering researchers to make informed, data-driven decisions tailored to their specific synthetic challenges.

The Rationale for Diversification: Beyond the Bromide

While effective, the carbon-bromine bond represents a compromise on the reactivity spectrum. Forcing conditions can sometimes lead to side reactions like hydro-debromination, and certain challenging cross-coupling transformations may proceed sluggishly.[3] Furthermore, cost and availability for large-scale campaigns can become limiting factors. By exploring other halogens (chloro- and iodo-) and sulfonate-based leaving groups (triflates), we can access a wider range of reactivity, enabling more flexible and efficient synthetic strategies.

The core principle is to match the reactivity of the leaving group to the demands of the reaction. A highly reactive substrate may be unnecessary and costly for a simple transformation, while a less reactive one may fail entirely in a more demanding context.

Comparative Analysis of Key Alternatives

We will evaluate the primary alternatives based on their synthesis, reactivity in palladium-catalyzed cross-coupling, and overall strategic advantages.

The Halogen Series: A Spectrum of Reactivity

The most direct analogues involve replacing the bromine with either chlorine or iodine. The reactivity of these compounds in the crucial oxidative addition step of a cross-coupling cycle is governed by the C-X bond dissociation energy, which follows the trend C-Cl > C-Br > C-I.

  • 5-Chloro-3-methylthiophene-2-carbaldehyde: The chloro-analogue is the most cost-effective and atom-economical of the halogens. However, its strength and low polarizability make the C-Cl bond notoriously difficult to break.

    • Synthesis: Typically prepared by direct chlorination of 3-methylthiophene-2-carbaldehyde using reagents like N-chlorosuccinimide (NCS) in an acidic medium.[4] While straightforward, regioselectivity can be a concern, potentially requiring careful purification.

    • Reactivity: Requires more forcing conditions for cross-coupling. This translates to higher reaction temperatures, longer reaction times, and, critically, the use of more sophisticated and often expensive catalyst systems. Electron-rich, sterically hindered phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbenes (NHCs) are often necessary to achieve efficient oxidative addition.

    • Strategic Value: Best suited for large-scale, cost-sensitive syntheses where the initial investment in process optimization to find effective, low-loading catalyst systems is justified.

  • 5-Iodo-3-methylthiophene-2-carbaldehyde: The iodo-analogue sits at the opposite end of the reactivity spectrum.

    • Synthesis: Readily synthesized by iodination of the parent aldehyde using reagents such as N-iodosuccinimide (NIS) or a combination of iodine and an oxidizing agent (e.g., HIO₃).

    • Reactivity: The weak C-I bond undergoes oxidative addition with Pd(0) catalysts much more readily than its bromo- and chloro-counterparts. This often results in faster reactions at lower temperatures and lower catalyst loadings. It can succeed where other halogens fail, particularly in sterically demanding couplings or with less reactive coupling partners.

    • Strategic Value: The reagent of choice for rapid library synthesis, proof-of-concept studies, and challenging transformations where yield and speed are prioritized over raw material cost. Its higher mass also makes it less atom-economical.

The Sulfonate Alternative: The Triflate Supergroup

Trifluoromethanesulfonates (triflates, -OTf) are among the most powerful leaving groups in organic synthesis, often exhibiting reactivity that surpasses even iodides.

  • 3-Methyl-2-carbaldehyde-5-thienyl Triflate:

    • Synthesis: This reagent is not typically prepared by direct functionalization of the parent aldehyde. Instead, it requires a multi-step sequence, usually involving the synthesis of a 5-hydroxythiophene precursor, which is then converted to the triflate using triflic anhydride (Tf₂O) or N-phenyl-bis(trifluoromethanesulfonimide) in the presence of a base.

    • Reactivity: Triflates are exceptionally reactive in a wide array of cross-coupling reactions, including Suzuki, Stille, Sonogashira, and Buchwald-Hartwig aminations. Their high reactivity allows for transformations at or below room temperature, often preserving sensitive functional groups that might not tolerate the higher temperatures required for halides.

    • Strategic Value: An invaluable tool for intricate, late-stage functionalizations on complex molecules where mild conditions are paramount. Its primary drawbacks are the multi-step synthesis and the high cost and moisture sensitivity of triflating agents.

Data Summary: A Head-to-Head Comparison
Reagent ClassRelative Reactivity (Suzuki Coupling)Typical Catalyst SystemRelative CostKey AdvantageKey Disadvantage
Chloro- LowPd(OAc)₂ + Buchwald Ligands / NHCsLowLow cost, high stabilityRequires forcing conditions, specialized catalysts
Bromo- MediumPd(PPh₃)₄, PdCl₂(dppf)MediumGood balance of reactivity and costMay be sluggish in difficult couplings
Iodo- HighPd(PPh₃)₄, PdCl₂(PPh₃)₂HighHigh reactivity, mild conditionsHigher cost, lower stability, poor atom economy
Triflate- Very HighPd(OAc)₂, Pd(PPh₃)₄Very HighExtremely reactive, very mild conditionsExpensive, multi-step synthesis, moisture sensitive

Experimental Protocols: Validated Methodologies

The following protocols provide a starting point for researchers. Note that catalyst and base screening is always recommended for optimal results.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is optimized for the baseline reagent, this compound, and can be adapted for its analogues.

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification reagents 1. Add Thiophene Reagent (1.0 eq), Arylboronic Acid (1.2 eq), and Base (e.g., K2CO3, 2.0 eq) to oven-dried flask. solvent 2. Add degassed solvent (e.g., Dioxane/Water 4:1). reagents->solvent purge 3. Purge with Argon/Nitrogen for 15 minutes. solvent->purge catalyst 4. Add Pd Catalyst (e.g., Pd(PPh3)4, 3 mol%). purge->catalyst heat 5. Heat to desired temperature (e.g., 90 °C) and monitor by TLC/LCMS. catalyst->heat quench 6. Cool to RT, dilute with water, and extract with organic solvent (e.g., EtOAc). heat->quench wash 7. Wash organic layer with brine, dry over Na2SO4. quench->wash purify 8. Concentrate and purify by column chromatography. wash->purify caption Workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Step-by-Step Methodology:

  • To an oven-dried reaction vessel, add this compound (1.0 equiv), the desired arylboronic acid (1.1–1.5 equiv), and a base such as K₂CO₃ or Cs₂CO₃ (2.0–3.0 equiv).

  • Evacuate and backfill the vessel with an inert atmosphere (Argon or Nitrogen).

  • Add a degassed solvent mixture, typically 1,4-dioxane and water (4:1) or DME.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2–5 mol%). For the chloro-analogue , a more active catalyst like Pd₂(dba)₃ with a ligand such as SPhos is recommended.

  • Heat the reaction to 80–100 °C. For the iodo- or triflate-analogues , the reaction may proceed at a lower temperature (e.g., 50-70 °C or even room temperature).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: Synthesis of 5-Iodo-3-methylthiophene-2-carbaldehyde
  • Dissolve 3-methylthiophene-2-carbaldehyde (1.0 equiv) in a suitable solvent such as glacial acetic acid or DMF.

  • Add N-Iodosuccinimide (NIS) (1.05 equiv) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 4-12 hours, protecting from light.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Pour the reaction mixture into an aqueous solution of Na₂S₂O₃ to quench any remaining iodine and neutralize with saturated NaHCO₃.

  • Extract the product with an organic solvent (e.g., diethyl ether or DCM).

  • Wash the organic layer with water and brine, dry over anhydrous MgSO₄, and concentrate.

  • The crude product can be purified by chromatography or recrystallization.

Visualization of the Catalytic Cycle

Understanding the mechanism highlights the importance of the leaving group. The first and often rate-limiting step, Oxidative Addition, is where the C-X bond is broken. A more reactive leaving group (I, OTf) accelerates this step, driving the entire cycle forward more efficiently.

PalladiumCycle pd0 Pd(0)L2 pd2_complex R-Pd(II)L2-X pd0->pd2_complex R-X oxidative_add Oxidative Addition pd2_trans R-Pd(II)L2-R' pd2_complex->pd2_trans R'-M transmetal Transmetalation pd2_trans->pd0 R-R' reductive_elim Reductive Elimination caption The Palladium cross-coupling cycle. The C-X bond is broken during Oxidative Addition.

Caption: The Palladium cross-coupling cycle. The C-X bond is broken during Oxidative Addition.

Senior Scientist's Recommendation: A Decision-Making Framework

The optimal reagent is not a one-size-fits-all solution. The choice should be a deliberate one based on the specific goals of the project.

  • For Early-Stage Discovery and Library Synthesis: Prioritize speed and reliability. The iodo-analogue is the superior choice, ensuring high success rates across a diverse range of substrates, justifying its higher cost.

  • For Difficult or Late-Stage Couplings: When dealing with sterically hindered substrates or sensitive functional groups that demand mild conditions, the triflate-analogue is the most powerful tool in the arsenal, provided its synthesis is feasible.

  • For Process Development and Scale-Up: Cost becomes the dominant factor. The chloro-analogue is the most attractive starting point. While it requires significant initial investment in reaction optimization and potentially more expensive catalysts, the long-term savings on the bulk starting material can be substantial.

  • For General Purpose, Bench-Scale Synthesis: The incumbent, This compound , remains the standard for a reason. It offers a robust and predictable balance of reactivity and cost, making it a reliable choice for everyday laboratory synthesis.

By moving beyond a single reagent and embracing a more nuanced, strategy-driven approach to leaving group selection, researchers can unlock greater efficiency, reduce costs, and expand the synthetic possibilities of the versatile 3-methylthiophene-2-carbaldehyde scaffold.

References

  • ChemicalBook. (2025).3-Thiophenecarboxaldehyde, 5-chloro- | 36155-85-8.
  • MDPI. (2024).
  • Encyclopedia.pub. (n.d.).Synthesis of Thienothiophenes.
  • ResearchGate. (n.d.).
  • Google Patents. (n.d.).CN102993163A - Synthesis method of 3-methylthiophene-2-aldehyde.
  • National Institutes of Health (NIH). (n.d.).Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde.
  • MySkinRecipes. (n.d.).this compound.
  • National Institutes of Health (NIH). (n.d.).
  • MDPI. (2013).

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 5-Bromo-3-methylthiophene-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and developers, our focus is often on synthesis and application. However, the responsible management of chemical waste is a critical, non-negotiable aspect of our work that ensures the safety of ourselves, our colleagues, and the environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 5-Bromo-3-methylthiophene-2-carbaldehyde, moving beyond simple instructions to explain the scientific rationale behind each procedural choice.

Hazard Profile and Risk Assessment: Understanding the Compound

This compound is a halogenated heterocyclic aldehyde. While comprehensive toxicological data for this specific molecule is limited, its structure necessitates a cautious approach.[1] We can infer its primary hazards by examining a closely related analog, 5-Bromothiophene-2-carbaldehyde (CAS: 4701-17-1), which is better characterized. This analog is classified as harmful if swallowed, inhaled, or in contact with skin, and causes significant skin, eye, and respiratory irritation.[2]

The presence of the bromine atom places this compound in the category of halogenated organic waste . This is a critical distinction that governs the entire disposal pathway, primarily because the incineration of halogenated compounds can produce acidic gases (like hydrogen bromide) and other hazardous byproducts that require specialized flue-gas scrubbing during destruction.[3][4] Mixing halogenated and non-halogenated waste streams complicates and increases the cost of disposal.[5]

Table 1: Inferred Hazard Classification for this compound (Based on 5-Bromothiophene-2-carbaldehyde)

Hazard Class GHS Category Hazard Statement
Acute Toxicity, Oral Category 4 H302: Harmful if swallowed[2]
Acute Toxicity, Dermal Category 4 H312: Harmful in contact with skin[2]
Skin Corrosion/Irritation Category 2 H315: Causes skin irritation[2]
Serious Eye Damage/Irritation Category 2 H319: Causes serious eye irritation[2]
Acute Toxicity, Inhalation Category 4 H332: Harmful if inhaled[2]

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[2] |

Furthermore, this compound is incompatible with strong oxidizing agents, strong bases, and strong reducing agents.[6] Contact with these materials could lead to vigorous, exothermic reactions, presenting a significant safety risk within a waste container.

Immediate Safety Protocols: Personal Protection and Spill Management

Before handling the compound or its waste, ensuring personal and environmental safety is paramount.

2.1. Required Personal Protective Equipment (PPE)

Given the compound's irritant properties and potential for dermal absorption, the following PPE is mandatory:

  • Eye Protection: Tightly fitting safety goggles or a face shield.[3]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A standard laboratory coat. Ensure it is kept clean and washed separately from other clothing.

  • Respiratory Protection: Use only in a well-ventilated area, preferably within a certified chemical fume hood.[3]

2.2. Emergency Spill Protocol Accidents happen. A swift and correct response minimizes risk.

  • Evacuate & Alert: Alert personnel in the immediate area. If the spill is large, evacuate the laboratory and notify your institution's safety officer.

  • Ventilate: Ensure the chemical fume hood is operational to contain vapors.

  • Contain: For liquid spills, cover with an inert absorbent material such as vermiculite, sand, or earth.[7] Do not use combustible materials like paper towels as the primary absorbent.

  • Collect: Carefully sweep or scoop the absorbed material into a designated, sealable waste container.[7][8] Use spark-proof tools if the compound is dissolved in a flammable solvent.[7]

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

  • Dispose: Seal and label the container with "HAZARDOUS WASTE," the chemical name, and the date of the spill.

The Core Directive: Segregation and Containment

The foundational principle of chemical waste management is segregation. This prevents dangerous reactions and ensures waste is routed to the correct disposal facility.

Causality of Segregation:

  • Halogenated vs. Non-Halogenated: As established, this is the most critical segregation step for this compound. It is a halogenated compound. Co-mingling with non-halogenated solvents like acetone or hexane unnecessarily classifies the entire volume as the more expensive and difficult-to-treat halogenated waste.[5]

  • Incompatibilities: Never mix this compound's waste with strong bases, oxidizers, or reducing agents.[6] Keep acidic and basic waste streams separate to prevent violent neutralization reactions.

Containment Protocol:

  • Select the Right Container: Use a chemically compatible container, typically a high-density polyethylene (HDPE) or glass bottle. Ensure it has a secure, vapor-tight screw cap.[4][9]

  • Label Immediately: The waste container must be labeled before the first drop of waste is added.[9] The label must clearly state:

    • The words "HAZARDOUS WASTE"[5]

    • The full chemical name: "Waste this compound"

    • If in solution, list all components and their approximate percentages.

    • The relevant hazard pictograms (e.g., exclamation mark for irritant).

  • Maintain Container Integrity: Keep the container closed at all times, except when actively adding waste.[9] Store it in a secondary containment bin to catch any potential leaks.[10] Do not fill the container beyond 90% capacity to allow for vapor expansion.

Step-by-Step Disposal Workflow

This workflow outlines the process from generating waste to its final removal by a certified disposal service.

G cluster_0 Waste Generation & Segregation cluster_1 Accumulation & Storage cluster_2 Final Disposal A Identify Waste: This compound (Solid, Liquid, or Contaminated Materials) B Select Designated HALOGENATED ORGANIC Waste Container A->B C Verify Container Label: 'HAZARDOUS WASTE' + Full Chemical Name(s) B->C D Add Waste to Container (Do not exceed 90% capacity) C->D E Securely Close Container Place in Secondary Containment D->E F Store in Designated Satellite Accumulation Area (SAA) E->F G Check for Leaks or Degradation (Weekly Inspection) F->G H Is Container Full or Has it reached the accumulation time limit? G->H H->G No I Arrange Pickup with Certified Hazardous Waste Disposal Service H->I Yes J Complete Hazardous Waste Manifest (Chain of Custody) I->J K Transfer Custody to Disposal Personnel J->K

Caption: Workflow for the safe disposal of this compound.

Experimental Protocol: Waste Accumulation

  • Designation: Designate a specific, well-ventilated area for waste accumulation, such as a dedicated section of a fume hood.[10]

  • Segregation: Establish separate, clearly labeled containers for halogenated and non-halogenated liquid waste.[5] Have another labeled container for contaminated solid waste (gloves, wipes, absorbent).

  • Transfer: When transferring waste, use a funnel to prevent drips.

  • Closure: After adding waste, immediately cap the container tightly. A loose cap is a violation of safety protocols and environmental regulations.[4][9]

  • Documentation: Maintain a log sheet near the waste containers to record the addition of significant quantities of waste, aiding in characterization for the disposal manifest.

  • Removal: Once the container is 90% full, or according to your institution's policy (e.g., within 180 days), arrange for pickup from your Environmental Health & Safety (EHS) department or a licensed chemical waste handler.[3][8]

Regulatory Framework: A Note on Compliance

The disposal of this chemical is governed by strict regulations. In the United States, the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) provides the legal framework.[11] Spent organic solvents and process waste containing them are often classified as "F-listed" hazardous wastes.[5][11] It is the generator's responsibility to ensure that waste is correctly classified, managed, and transported by a permitted handler to a permitted disposal facility.[4] Always consult your local and institutional regulations to ensure complete and accurate compliance.[8][10]

By adhering to these scientifically grounded procedures, you contribute to a culture of safety and responsibility, ensuring that your innovative work does not come at the cost of environmental integrity.

References

  • BLD Pharmatech Co., Ltd. (n.d.). 5-Bromo-4-methyl-2-thiophenecarboxaldehyde SDS.
  • Sigma-Aldrich. (2025). Safety Data Sheet.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Thiophenecarboxaldehyde, 98%. [Link]

  • National Center for Biotechnology Information. (n.d.). 5-Bromothiophene-2-carbaldehyde. PubChem Compound Database. [Link]

  • Api, A. M., et al. (2024). RIFM fragrance ingredient safety assessment, 5-methyl-2-thiophenecarboxaldehyde, CAS registry number 13679-70-4. Food and Chemical Toxicology, 183.
  • ChemSrc. (2025). 5-Bromo-3-thiophenecarbaldehyde. [Link]

  • University of Oslo (UiO). (2024). Chemical and Hazardous Waste Guide. Department of Chemistry.
  • U.S. Environmental Protection Agency. (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]

  • Hazardous Waste Experts. (2022). Guidelines for Solvent Waste Recycling and Disposal. [Link]

  • Braun Research Group, Northwestern University. (n.d.).

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.